ABBV-467
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C53H51Cl2FN6O9S |
|---|---|
Poids moléculaire |
1038.0 g/mol |
Nom IUPAC |
23,26-dichloro-14-[[2-[4-(1,4-dioxan-2-ylmethoxy)phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,25-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid |
InChI |
InChI=1S/C53H51Cl2FN6O9S/c1-30-43-31(2)47(55)48(46(30)54)70-39(24-62-18-16-61(3)17-19-62)27-68-38-12-13-41(69-25-36-14-15-57-50(60-36)33-6-10-37(11-7-33)67-28-40-26-65-20-21-66-40)34(22-38)23-42(53(63)64)71-51-45-44(43)49(72-52(45)59-29-58-51)32-4-8-35(56)9-5-32/h4-15,22,29,39-40,42H,16-21,23-28H2,1-3H3,(H,63,64) |
Clé InChI |
BOMNURVTAHAEBQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
ABBV-467: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-467 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3][4] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1][5] Overexpression of MCL-1 is a common feature in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor cell survival and resistance to therapy.[5][6][7] this compound selectively binds to MCL-1, disrupting its interaction with pro-apoptotic proteins and thereby triggering programmed cell death in MCL-1-dependent cancer cells.[1][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and a summary of its clinical evaluation.
Core Mechanism of Action: Selective MCL-1 Inhibition
This compound's primary mechanism of action is the direct and high-affinity binding to the BH3-binding groove of the MCL-1 protein.[8] This action prevents MCL-1 from sequestering and inactivating pro-apoptotic proteins such as Bak and Bax.[3][8] The release of these pro-apoptotic effectors leads to their activation, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[8]
Signaling Pathway
The intrinsic apoptotic pathway is tightly regulated by the balance between pro-survival (e.g., MCL-1, Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bak, Bax, Bim, Puma) proteins of the Bcl-2 family. In cancer cells overexpressing MCL-1, this balance is shifted towards survival. This compound redresses this imbalance by selectively inhibiting MCL-1.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Cell Line / Assay | Reference |
| Binding Affinity (Ki) | |||
| MCL-1 | <0.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3][4][9] |
| Bcl-2 | 247-642 nM | TR-FRET | [9] |
| Bcl-xL | 247-642 nM | TR-FRET | [9] |
| Cellular Activity (EC50) | |||
| AMO-1 (Multiple Myeloma) | 0.16 nM | Cell Viability Assay | [9] |
| H929 (Multiple Myeloma) | 0.47 nM | Cell Viability Assay | [9] |
| MV4-11 (AML) | 3.91 nM | Cell Viability Assay | [9] |
| DLD-1 (Colorectal Cancer) | >10,000 nM | Cell Viability Assay | [9] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| AMO-1 (MM) | Monotherapy, single i.v. dose | 3.13 mg/kg | 46% | [8] |
| AMO-1 (MM) | Monotherapy, single i.v. dose | 6.25 mg/kg | 82% (maximal tumor delay) | [3][8] |
| AMO-1 (MM) | Monotherapy, single i.v. dose | 12.5 mg/kg | 97% (complete tumor regression) | [3][8] |
| OCI-AML2 (AML) | Combination with Venetoclax | Not Specified | 99% | [9] |
| OCI-AML2 (AML) | Combination with 5-azacitidine | Not Specified | 99% | [9] |
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of this compound to MCL-1 and other Bcl-2 family proteins.
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem-agilent.com [chem-agilent.com]
- 4. ulab360.com [ulab360.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
ABBV-467: A Technical Guide to the Discovery and Development of a Potent Mcl-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1] One key mechanism cancer cells employ is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[1][2] Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival member of this family, essential for the maintenance and survival of various tumor types, particularly hematologic malignancies, and is often associated with resistance to conventional anticancer therapies.[2][3][4] This has made Mcl-1 a high-priority target for drug discovery.[1] ABBV-467, developed by AbbVie, is a highly potent and selective small-molecule inhibitor of Mcl-1 designed to restore the natural apoptotic pathway in cancer cells.[4][5][6] This guide provides a detailed overview of the discovery, mechanism of action, preclinical efficacy, and clinical development of this compound.
Discovery and Structure-Based Design
The development of this compound was a result of a sophisticated structure-based design strategy. The journey began with a linear compound, MIK665, which showed high affinity for Mcl-1.[7][8] X-ray crystallography revealed that MIK665 adopted a folded conformation when bound to Mcl-1, bringing its ends within close proximity (3.9 Å).[7][8] This observation inspired a macrocyclization strategy to lock the molecule into its bioactive conformation.
Computational modeling programs were utilized to explore various cyclization approaches, leading to an initial macrocyclic prototype.[7] Through extensive investigation and multiparameter optimization, which involved replacing a nitrogen tether with a carbocyclic linker and incorporating a symmetric hexa-substituted phenyl core, the highly potent and selective macrocyclic inhibitor this compound was generated.[7] This final molecule possessed the desired physicochemical and pharmacokinetic properties for an intravenously administered compound with a short half-life.[4][7]
Mechanism of Action
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "BH3-only" proteins (like BIM, PUMA, NOXA) and effector proteins (BAK, BAX).[2][9] This prevents the oligomerization of BAK and BAX, a critical step for mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, which ultimately triggers caspase activation and apoptosis.[2][10]
This compound acts as a BH3 mimetic. It binds with exceptionally high affinity to the BH3-binding groove of Mcl-1, displacing the pro-apoptotic proteins.[6] This frees BAK and BAX to oligomerize, disrupt the mitochondrial membrane, and initiate the caspase cascade, leading to rapid, mechanism-based apoptosis in Mcl-1-dependent cancer cells.[3][4][7]
Quantitative Data Presentation
The preclinical profile of this compound is characterized by high potency, selectivity, and robust anti-tumor activity.
Table 1: Binding Affinity (Ki) and Selectivity of this compound and Precursors
| Compound | Mcl-1 Ki (nM) | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Bcl-W Ki (nM) | Bcl2-A1 Ki (nM) |
|---|---|---|---|---|---|
| 1 (MIK665) | <0.01 | 599 | >660 | >468 | >468 |
| This compound | <0.01 | 247 | 642 | >200 | >200 |
Data sourced from TR-FRET assays. A lower Ki value indicates stronger binding affinity.[5][7]
Table 2: In Vitro Cellular Activity (EC50) of this compound
| Cell Line | Cancer Type | This compound EC50 (nM) |
|---|---|---|
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Adenocarcinoma | >10,000 |
EC50 is the concentration required to inhibit cell growth by 50%. The inactivity in DLD-1 cells is attributed to a cooperative role of Bcl-xL in this cell line.[5]
Table 3: In Vivo Efficacy of this compound Monotherapy in AMO-1 Xenograft Model
| Dose (mg/kg, i.v.) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Outcomes |
|---|---|---|---|
| 3.13 | Single Dose | 46% | Significant TGI |
| 6.25 | Single Dose | - | Dose-dependent TGI |
| 12.5 | Single Dose | 97% | Complete tumor regression at day 20 |
Studies were conducted in tumor-bearing mice. The 12.5 mg/kg dose was well-tolerated, while a 25 mg/kg dose was not.[5]
Table 4: In Vivo Efficacy of this compound Combination Therapy
| Model | Combination | Tumor Growth Inhibition (TGI) |
|---|---|---|
| OCI-AML2 (AML) | This compound + Venetoclax | 99% (p<0.00001) |
| OCI-AML2 (AML) | This compound + 5-azacitidine | 99% (p<0.00001) |
The OCI-AML2 model was resistant to this compound as a monotherapy.[5]
Experimental Protocols
The characterization of this compound involved a range of standard and specialized assays.
1. Binding Affinity - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the ability of a compound to disrupt the interaction between Mcl-1 protein and a fluorescently labeled BH3 peptide. In the absence of an inhibitor, a terbium-labeled Mcl-1 (donor) and a dye-labeled BH3 peptide (acceptor) are in close proximity, resulting in a high FRET signal. This compound binding to Mcl-1 prevents this interaction, causing a decrease in the FRET signal.[11]
-
Methodology:
-
Recombinant terbium-labeled Mcl-1 and dye-labeled BH3 peptide are prepared in an appropriate assay buffer.
-
A master mix of the labeled proteins is created.
-
Serially diluted this compound (or other test compounds) in DMSO is added to wells of a 384-well microplate.
-
The master mix is dispensed into the wells.
-
After incubation, the plate is read on a fluorescence plate reader capable of TR-FRET measurements.
-
The data is used to calculate the dissociation constant (Ki), which reflects the binding affinity of the inhibitor.[4][11]
-
2. Cellular Viability - CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Methodology:
-
Cancer cell lines (e.g., AMO-1, H929) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).[4]
-
The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to the wells.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP, is measured using a plate reader.
-
Data is normalized to vehicle-treated controls to calculate the half-maximal effective concentration (EC50).[4][11]
-
3. In Vivo Xenograft Efficacy Studies
-
Principle: To evaluate the anti-tumor activity of this compound in a living organism, human cancer cells are implanted into immunocompromised mice, which then develop tumors that can be treated with the test compound.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID/bg) are used to prevent rejection of human tumor cells.[7]
-
Tumor Implantation: Human cancer cells (e.g., AMO-1 multiple myeloma or OCI-AML2 leukemia) are injected subcutaneously or intravenously into the mice.[3][7]
-
Treatment: Once tumors reach a specified volume (e.g., ~200 mm³), mice are randomized into vehicle control and treatment groups.[7] this compound is administered, typically intravenously (i.v.), according to a predefined dose and schedule (e.g., single dose, once weekly).[5][7]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size. Tumor Growth Inhibition (TGI) is calculated to determine efficacy.[4]
-
Clinical Development and Challenges
Based on its robust preclinical data, this compound advanced to a first-in-human, multicenter, open-label, dose-escalation clinical trial in patients with relapsed/refractory multiple myeloma (NCT04178902).[3][4]
The trial demonstrated that this compound could achieve disease control, with one patient's cancer not progressing for eight months.[4][12] However, a significant and concerning side effect emerged: increases in cardiac troponin levels were observed in half of the treated patients (4 of 8).[3][4][12] Cardiac troponins are biomarkers for heart muscle damage.[4] This cardiotoxicity was observed without other corresponding cardiac findings.[3][7]
Given the high selectivity of this compound for Mcl-1, it was concluded that the troponin release is likely a consequence of on-target Mcl-1 inhibition.[3][4] This suggests that cardiotoxicity may be a class effect for potent Mcl-1 inhibitors, posing a significant challenge to the future development of this therapeutic class.[3][5] Subsequently, the clinical development of this compound was discontinued.[8]
Conclusion
This compound stands as a testament to successful structure-based drug design, yielding a macrocyclic inhibitor with picomolar affinity for Mcl-1 and outstanding selectivity over other Bcl-2 family members. It demonstrated profound anti-tumor efficacy in preclinical models of hematologic cancers, both as a monotherapy and in combination with other agents. However, the potent, on-target activity of this compound also revealed a critical liability. The emergence of cardiotoxicity in early clinical trials highlights a significant hurdle for the development of Mcl-1 inhibitors, suggesting that the very mechanism that makes them effective against cancer may also be responsible for dose-limiting toxicity in patients. The story of this compound provides invaluable insights for the field, underscoring the delicate balance between efficacy and safety in targeting fundamental survival proteins like Mcl-1.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
ABBV-467: A Technical Deep Dive into Target Binding, Selectivity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacological characteristics of ABBV-467, a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document provides a comprehensive overview of its binding affinity, selectivity profile, and the experimental methodologies used for its characterization, intended to inform and guide further research and development efforts in oncology.
Quantitative Analysis of Binding Affinity and Cellular Activity
This compound demonstrates exceptional potency in binding to human MCL-1 and subsequent induction of apoptosis in MCL-1-dependent cancer cell lines. The following tables summarize the key quantitative data gathered from in vitro and cellular assays.
Table 1: this compound Binding Affinity for BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki, nM) | Assay Type |
| Human MCL-1 | < 0.010 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Human BCL-XL | > 200 | TR-FRET |
| Human BCL-2 | > 200 | TR-FRET |
| Human BCL-W | > 200 | TR-FRET |
| Human BCL2-A1 | > 200 | TR-FRET |
Data demonstrates the high selectivity of this compound for MCL-1 over other members of the BCL-2 family.
Table 2: Cellular Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | Cellular Activity (EC50, nM) | Assay Type |
| AMO-1 | Multiple Myeloma | 0.16 | CellTiter-Glo® |
| H929 | Multiple Myeloma | 0.47 | CellTiter-Glo® |
| MV4-11 | Acute Myeloid Leukemia | 3.91 | CellTiter-Glo® |
EC50 values indicate the concentration of this compound required to induce 50% cell death, highlighting its potent anti-cancer activity in MCL-1-dependent cell lines.
Experimental Protocols
A thorough understanding of the methodologies employed to characterize this compound is crucial for the interpretation and replication of these findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This competitive binding assay was utilized to determine the dissociation constant (Ki) of this compound for MCL-1 and other BCL-2 family proteins.
Principle: The assay measures the ability of a test compound (this compound) to disrupt the interaction between a fluorescently labeled BCL-2 family protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein. Inhibition of this interaction results in a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human BCL-2 family proteins (MCL-1, BCL-XL, BCL-2, BCL-W, BCL2-A1) were expressed and purified.
-
A fluorescently labeled peptide probe (e.g., from the BAK protein) was synthesized.
-
A terbium-labeled anti-GST antibody was used for detection of GST-tagged BCL-2 family proteins.
-
Assay buffer: 20 mM potassium phosphate (B84403) (pH 7.6), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68, and 1 mM DTT.
-
-
Assay Procedure:
-
Increasing concentrations of this compound were added to the wells of a microplate.
-
A pre-mixed solution containing the BCL-2 family protein, the fluorescent peptide probe, and the terbium-labeled antibody was added to each well.
-
The plate was incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence was measured on a suitable plate reader (e.g., EnVision™) using an excitation wavelength of 340 nm and emission wavelengths of 495/510 nm (Terbium) and 520/525 nm (F-Bak).
-
The ratio of the acceptor to donor fluorescence was calculated.
-
Dissociation constants (Ki) were determined by fitting the data to Wang's equation for competitive binding.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay was employed to measure the cytotoxic effects of this compound on various cancer cell lines.
Principle: The assay quantifies the amount of ATP present in a cell culture, which is directly proportional to the number of metabolically active (viable) cells. A decrease in ATP levels indicates cell death.
Protocol:
-
Cell Culture:
-
Tumor cell lines (e.g., AMO-1, H929, MV4-11) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells were treated with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
-
Assay Procedure:
-
The CellTiter-Glo® Reagent was prepared according to the manufacturer's instructions.
-
An equal volume of the reagent was added to each well of the plate.
-
The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Luminescence was measured using a luminometer.
-
The half-maximal effective concentration (EC50) values were calculated from the dose-response curves using non-linear regression analysis.
-
Signaling Pathway and Mechanism of Action
This compound induces apoptosis by directly inhibiting MCL-1, a key regulator of the intrinsic apoptotic pathway.
MCL-1 Mediated Apoptosis Signaling Pathway
The following diagram illustrates the central role of MCL-1 in preventing apoptosis and how its inhibition by this compound triggers programmed cell death.
Caption: MCL-1's role in apoptosis and its inhibition by this compound.
In healthy cells, MCL-1 sequesters pro-apoptotic proteins like BAK and BAX, preventing them from forming pores in the mitochondrial outer membrane. Upon treatment with this compound, this inhibition is released, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1]
Experimental Workflow for Assessing Apoptosis
The following diagram outlines the workflow used to confirm that this compound induces apoptosis through the canonical caspase-dependent pathway.
Caption: Workflow for confirming this compound-induced apoptosis.
Experiments have shown that co-treatment of H929 multiple myeloma cells with this compound and the pan-caspase inhibitor z-VAD-fmk abrogates the induction of apoptosis, confirming that this compound's mechanism of cell killing is indeed dependent on caspase activation.[1] This is further supported by observations of dose-dependent loss in mitochondrial membrane potential and externalization of phosphatidylserine, both hallmarks of apoptosis.[1]
References
ABBV-467: A Technical Guide to Preclinical Data in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for ABBV-467, a potent and selective Mcl-1 inhibitor, in the context of hematologic malignancies. The information is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.
Core Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound is a small molecule inhibitor that targets Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. In many hematologic malignancies, the overexpression of Mcl-1 allows cancer cells to evade apoptosis (programmed cell death), contributing to tumor survival and resistance to therapy.[1] this compound selectively binds to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This action unleashes the pro-apoptotic machinery, leading to the initiation of the intrinsic apoptotic pathway and subsequent cancer cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Assay Type |
| Binding Affinity (Kᵢ) | Mcl-1 | <0.01 nM | FRET-based competitive binding assay |
| Other Bcl-2 Family Proteins | 247-642 nM | FRET-based competitive binding assay | |
| Cellular Activity (EC₅₀) | AMO-1 (Multiple Myeloma) | 0.16 nM | Cell Viability Assay |
| H929 (Multiple Myeloma) | 0.47 nM | Cell Viability Assay | |
| MV4-11 (Acute Myeloid Leukemia) | 3.91 nM | Cell Viability Assay | |
| DLD-1 (Colorectal Cancer - Mcl-1 independent) | >10,000 nM | Cell Viability Assay |
Data sourced from BioWorld article.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models of Hematologic Malignancies
| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |
| Multiple Myeloma | AMO-1 | This compound Monotherapy | 3.13, 6.25, 12.5 mg/kg i.v. (single dose) | 46% - 97% | Complete tumor regression at 12.5 mg/kg.[1] |
| Acute Myeloid Leukemia (AML) | OCI-AML2 | This compound + Venetoclax or 5-azacitidine | Not specified | 99% | This compound as monotherapy was not effective in this model.[1] |
Data sourced from BioWorld article.[1]
Experimental Protocols
This section details the methodologies employed in the key preclinical experiments for this compound.
FRET-based Competitive Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of this compound for Mcl-1 and other Bcl-2 family proteins.
Principle: This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled peptide probe from the binding groove of the target protein. The proximity of a donor and acceptor fluorophore on the protein and probe, respectively, results in Förster Resonance Energy Transfer (FRET). Compound binding disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human Mcl-1 and other Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL).
-
A fluorescently labeled peptide probe with high affinity for the target protein's BH3 binding groove (e.g., a FAM-labeled Bim BH3 peptide).
-
A fluorescently labeled antibody or tag on the target protein to serve as the FRET donor (e.g., Terbium-labeled anti-His antibody if the protein is His-tagged).
-
Assay Buffer (e.g., PBS with 0.05% Tween-20).
-
This compound at various concentrations.
-
-
Procedure:
-
In a microplate, combine the recombinant target protein and the fluorescently labeled peptide probe.
-
Add a serial dilution of this compound to the wells.
-
Add the FRET donor (e.g., Tb-anti-His antibody).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence.
-
The decrease in FRET signal is proportional to the amount of this compound bound to the target protein.
-
Calculate the IC₅₀ value from the dose-response curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on hematologic malignancy cell lines.
a) Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Culture: Culture hematologic malignancy cell lines (e.g., AMO-1, H929, MV4-11) in appropriate media and conditions.
-
Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader and plot the results as a percentage of the vehicle-treated control to determine the EC₅₀ value.
b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Treatment: Treat cells with this compound as described above.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
In Vivo Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant human hematologic malignancy cells (e.g., AMO-1, OCI-AML2) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (and any combination agents) via the specified route (e.g., intravenous, oral) and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment:
-
Measure tumor volume periodically throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
Logical Relationship of Apoptosis Assays
Caption: Relationship between apoptotic events and detection assays.
References
ABBV-467 for Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and early clinical research on ABBV-467, a potent and selective inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein, for the treatment of multiple myeloma (MM). The information is compiled from published research to support drug development and scientific professionals in the field.
Core Mechanism of Action
This compound is an inhibitor of MCL-1, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] In multiple myeloma and other hematological malignancies, the overexpression of MCL-1 allows cancer cells to evade apoptosis (programmed cell death), contributing to tumor survival and resistance to therapy.[2][3][4] this compound selectively binds to MCL-1, preventing it from inactivating pro-apoptotic proteins.[1] This action restores the apoptotic pathway, leading to the death of MCL-1-dependent cancer cells.[2][5]
References
- 1. Facebook [cancer.gov]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ABBV-467 in Acute Myeloid Leukemia (AML) Models: A Technical Overview
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for these cancer cells is the evasion of apoptosis, or programmed cell death.[1][2] This is often achieved by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family.[1] Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein in this family, and its overexpression is linked to therapeutic resistance and poor prognosis in AML.[3][4]
ABBV-467 is a potent and highly selective small-molecule inhibitor of MCL-1.[5][6][7] Developed by AbbVie, this agent binds to MCL-1, preventing it from neutralizing pro-apoptotic proteins, thereby triggering cancer cell death.[7] This document provides an in-depth technical guide on the preclinical evaluation of this compound in AML models, summarizing key data, experimental protocols, and the strategic rationale for its use in combination therapies.
Core Mechanism of Action: MCL-1 Inhibition
The BCL-2 protein family acts as a central regulator of the intrinsic apoptotic pathway.[1] Pro-survival members, like MCL-1 and BCL-2, sequester pro-apoptotic effector proteins such as BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1] In many AML cells, survival is highly dependent on MCL-1.
This compound functions by mimicking the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of MCL-1.[7] This action displaces BAK, leading to its activation, MOMP, caspase activation, and ultimately, apoptosis.[3][8] The selectivity of this compound for MCL-1 is crucial, as simultaneous inhibition of other pro-survival proteins like BCL-xL can lead to significant toxicity.[9]
Data Presentation: Preclinical Efficacy
This compound has demonstrated high potency and selectivity in preclinical assays. Its efficacy has been evaluated both as a monotherapy and in combination with other anti-cancer agents in various hematologic cancer models.
Table 1: Binding Affinity and In Vitro Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human MCL-1 | <0.01 nM | [5][8] |
| Other BCL-2 Family Proteins | 247-642 nM | [5] | |
| Cellular Activity (EC50) | MV4-11 (AML) | 3.91 nM | [5] |
| AMO-1 (Multiple Myeloma) | 0.16 nM | [5] | |
| H929 (Multiple Myeloma) | 0.47 nM | [5] | |
| DLD-1 (BCL-xL Dependent) | >10,000 nM | [3][5] |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Model | Treatment Group | Result | P-value | Reference |
| OCI-AML2 Xenograft | This compound Monotherapy | Resistant | N/A | [5] |
| This compound + Venetoclax (B612062) | 99% Tumor Growth Inhibition | <0.00001 | [5] | |
| This compound + 5-Azacitidine | 99% Tumor Growth Inhibition | <0.00001 | [5] | |
| Venetoclax + 5-Azacitidine (Resistant Tumors) | Switched to Venetoclax + this compound | Restored Sensitivity | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing preclinical findings. The following sections describe the protocols used to evaluate this compound.
In Vitro Assays
-
Binding Affinity (FRET Assay) : The binding affinity of this compound to MCL-1 and other BCL-2 family proteins was determined using a Fluorescence Resonance Energy Transfer (FRET)-based competition assay.[5] This assay measures the displacement of a fluorescently labeled probe from the target protein by the inhibitor, with a decrease in FRET signal indicating higher binding affinity.
-
Cellular Viability Assays : The effect of this compound on cell proliferation was assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[4] AML cell lines (e.g., MV4-11) were treated with escalating concentrations of this compound for a defined period (e.g., 24-72 hours) to determine the EC50 value.
-
Apoptosis Induction : Mechanism of cell death was confirmed through several assays:
-
Caspase Activation : Caspase-3/7 activity was measured using a luminescent substrate (e.g., Caspase-Glo® 3/7).[3]
-
Mitochondrial Membrane Potential (ΔΨm) : Loss of mitochondrial membrane potential was assessed using fluorescent dyes like TMRE or JC-1 via flow cytometry.[3]
-
Phosphatidylserine Externalization : Apoptotic cells were quantified by staining with Annexin V and a viability dye (e.g., Propidium Iodide) and analyzed by flow cytometry.[3] The use of a pan-caspase inhibitor, z-VAD-fmk, was employed to confirm that cell death was caspase-dependent.[3]
-
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in immunodeficient mouse models bearing human AML tumors.
-
Animal Model : Severe Combined Immunodeficient (SCID) or SCID/beige mice were typically used.[4][9]
-
Cell Line Implantation : OCI-AML2 or MV4-11 human AML cells were implanted subcutaneously into the flank of the mice.[5][9] For systemic models, cells transduced with luciferase were injected intravenously.[9]
-
Treatment Initiation : Treatment commenced once tumors reached a predetermined average volume, typically around 200 mm³.[4][9]
-
Dosing and Administration :
-
This compound : Administered intravenously (i.v.). Dosing schedules varied, including single doses or intermittent schedules (e.g., once weekly).[4][9]
-
Combination Agents : Venetoclax was administered orally (p.o.) daily, while 5-azacitidine was given on an intermittent schedule (e.g., once weekly for three weeks).[9]
-
-
Efficacy Endpoints :
-
Tumor Growth Inhibition (TGI) : Tumor volumes were measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume of treated versus vehicle control groups.
-
Survival : In some studies, overall survival was a key endpoint.[9]
-
Bioluminescence Imaging : For systemic models, tumor burden was monitored by measuring photon flux.[9]
-
Combination Strategy in AML
While potent, MCL-1 inhibitors like this compound may face intrinsic or acquired resistance. AML cells can co-opt other BCL-2 family members, particularly BCL-2 itself, to survive. This provides a strong rationale for combination therapy.
Venetoclax, a selective BCL-2 inhibitor, is FDA-approved for treating AML.[3][10] However, resistance to venetoclax often arises from the upregulation of MCL-1.[2][10] Therefore, the dual inhibition of both BCL-2 and MCL-1 is a highly synergistic strategy. By blocking both key survival pathways, the combination of this compound and venetoclax can overcome resistance and induce profound apoptosis in AML cells that are dependent on either or both proteins.[5][9] Preclinical data confirms this, showing that the combination is highly effective in AML models resistant to monotherapy, including those that have failed prior treatment with venetoclax and a hypomethylating agent.[5]
Clinical Context and Future Directions
This compound advanced to a first-in-human Phase I clinical trial for patients with relapsed/refractory multiple myeloma (NCT04178902).[3] While the drug demonstrated disease control in one patient, the trial revealed a significant safety concern: increases in cardiac troponin levels were observed in half of the treated patients, suggesting on-target cardiotoxicity.[3][5][11] This adverse effect is thought to be a class-wide challenge for potent MCL-1 inhibitors, as MCL-1 is also important for the survival of cardiomyocytes.[12]
This finding has impacted the clinical development of this compound and other MCL-1 inhibitors, highlighting the critical need to optimize the therapeutic index.[10][12] Future research in this area will likely focus on developing intermittent dosing schedules, creating next-generation inhibitors with different properties, or identifying patient populations where the anti-tumor benefit unequivocally outweighs the cardiac risk.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in preclinical AML models, particularly when used in combination with the BCL-2 inhibitor venetoclax. The preclinical data strongly support the rationale of dual BCL-2/MCL-1 inhibition to overcome therapeutic resistance in AML. However, the emergence of cardiac toxicity in early clinical trials underscores a significant hurdle for this class of drugs. The extensive preclinical characterization of this compound provides a valuable framework for understanding both the potential and the challenges of targeting MCL-1 in AML and other hematologic malignancies.
References
- 1. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 2. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 6. Enabling, Decagram-Scale Synthesis of Macrocyclic MCL-1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
ABBV-467: A Deep Dive into its Interaction with Bcl-2 Family Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Mcl-1 inhibitor, ABBV-467, focusing on its interactions with the Bcl-2 family of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical profile of this compound.
Introduction: Targeting Apoptosis in Cancer Therapy
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic signals. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1). This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.
This compound is a novel, highly potent, and selective small-molecule inhibitor of Mcl-1. By binding to Mcl-1, this compound disrupts its interaction with pro-apoptotic proteins, thereby unleashing the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.
Quantitative Data: Binding Affinity and Cellular Activity
The efficacy of this compound has been quantified through various preclinical assays, demonstrating its high affinity for Mcl-1 and its potent cytotoxic effects in Mcl-1-dependent cancer cell lines.
Table 1: this compound Binding Affinity for Bcl-2 Family Proteins
| Bcl-2 Family Protein | Binding Affinity (Ki) (nM) |
| Mcl-1 | <0.01 |
| Bcl-xL | 247 |
| Bcl-2 | >642 |
| Bcl-w | >642 |
| Bfl-1/A1 | >642 |
Data sourced from FRET-based assays.
Table 2: Cellular Activity of this compound in Tumor Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Cancer | >10,000 |
Data sourced from CellTiter-Glo assays. The lack of activity in the DLD-1 cell line is attributed to its dependence on Bcl-xL for survival.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the restoration of the intrinsic apoptotic pathway. The following diagram illustrates the interplay of Bcl-2 family proteins and the intervention point of this compound.
Caption: The Bcl-2 mediated apoptotic pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available from the primary publication on this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of this compound to Bcl-2 family proteins.
Experimental Workflow:
Caption: Workflow for the TR-FRET based binding assay.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Compound Dilution: this compound is serially diluted to create a concentration gradient.
-
Assay Plate Preparation: The diluted this compound is dispensed into a low-volume 384-well black plate.
-
Protein-Peptide Mixture: A pre-mixed solution of the target Bcl-2 family protein (e.g., recombinant human Mcl-1) and a fluorescently labeled BH3-domain peptide (e.g., from the BIM protein) is prepared.
-
Incubation: The protein-peptide mixture is added to the assay plate containing this compound. The plate is then incubated for a specified period (e.g., 1-2 hours) at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a compatible plate reader. The donor fluorophore (e.g., Terbium chelate) is excited, and the emission from both the donor and the acceptor fluorophore (e.g., a fluorescent dye on the peptide) is measured.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide from the Bcl-2 protein by this compound. The inhibition constant (Ki) is determined by fitting the concentration-response data to a suitable binding model.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol:
-
Cell Culture: The desired cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well or 384-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: The plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. The plate is then incubated at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound has demonstrated significant promise as a potent and selective Mcl-1 inhibitor with strong pro-apoptotic activity in preclinical models of hematologic malignancies. The data presented in this guide highlight its specific mechanism of action and provide a basis for its further investigation. However, clinical development has been challenged by on-target cardiotoxicity, as evidenced by increases in cardiac troponin levels in some patients. This suggests that while Mcl-1 is a compelling target in oncology, the therapeutic window for Mcl-1 inhibitors may be narrow. Future research will likely focus on strategies to mitigate this cardiotoxicity, such as intermittent dosing schedules or combination therapies that allow for lower, less toxic doses of this compound. The detailed methodologies provided herein should serve as a valuable resource for researchers working to address these challenges and further explore the therapeutic potential of Mcl-1 inhibition.
In Vitro Pharmacology of ABBV-467: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The information presented herein is compiled from publicly available preclinical data and is intended to serve as a comprehensive resource for researchers in the fields of oncology and drug development.
Quantitative In Vitro Activity
The in vitro potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different parameters and cell lines.
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Assay Type | Binding Affinity (Ki) | Selectivity vs. Other Bcl-2 Family Proteins |
| MCL-1 | FRET Assay | <0.01 nM[1] | >24,700-fold vs. Bcl-2, Bcl-xL, Bcl-w |
| Bcl-2 | FRET Assay | 247 nM[1] | - |
| Bcl-xL | FRET Assay | 642 nM[1] | - |
Table 2: Cellular Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | EC50 |
| AMO-1 | Multiple Myeloma | 0.16 nM[1] |
| H929 | Multiple Myeloma | 0.47 nM[1] |
| MV4-11 | Acute Myeloid Leukemia | 3.91 nM[1] |
| DLD-1 | Colorectal Adenocarcinoma | >10,000 nM[1] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and information gleaned from relevant publications.
Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity
This assay is utilized to determine the binding affinity of this compound to MCL-1 and other Bcl-2 family proteins.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled pro-apoptotic peptide (e.g., BIM BH3) and the target protein (e.g., MCL-1) upon the addition of an inhibitor.
Protocol:
-
Reagents:
-
Recombinant human MCL-1, Bcl-2, and Bcl-xL proteins.
-
Fluorescently labeled BIM BH3 peptide (Donor fluorophore).
-
Acceptor fluorophore-conjugated antibody against the protein of interest.
-
This compound serially diluted to a range of concentrations.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
-
Procedure:
-
Add the recombinant target protein and the fluorescently labeled BIM BH3 peptide to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for binding to reach equilibrium.
-
Add the acceptor fluorophore-conjugated antibody.
-
Measure the FRET signal using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The decrease in the FRET signal is proportional to the displacement of the labeled peptide by this compound.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on various cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines (e.g., AMO-1, H929, MV4-11, DLD-1) in appropriate media and conditions.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add a viability reagent such as CellTiter-Glo® (Promega), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assays
These assays are performed to confirm that the observed cell death is due to apoptosis.
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound as described in the cell viability assay.
-
-
Procedure:
-
Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment:
-
Treat cells with this compound.
-
-
Staining:
-
Harvest the cells and wash with binding buffer.
-
Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis in MCL-1-dependent cancer cells.
Caption: this compound inhibits MCL-1, leading to the activation of BAK/BAX and subsequent apoptosis.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: A streamlined workflow for the in vitro characterization of this compound.
Logical Relationship
This diagram illustrates the logical relationship between MCL-1 dependence and cellular sensitivity to this compound.
Caption: Cellular dependence on MCL-1 dictates sensitivity to this compound.
References
Methodological & Application
Application Notes and Protocols for ABBV-467 in Cell Culture
These application notes provide a detailed overview and experimental protocols for the use of ABBV-467, a selective MCL-1 inhibitor, in cell culture-based assays. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and cellular biology.
Introduction
This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and plays a crucial role in the survival of various cancer cells by sequestering pro-apoptotic proteins such as Bak and Bax.[2][3][4] By binding to MCL-1, this compound disrupts this interaction, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[5] These protocols outline the necessary steps for culturing relevant cell lines and treating them with this compound to study its effects on cell viability and apoptosis.
Data Presentation
The following table summarizes the cell lines that have been used in published studies with this compound, along with recommended culture media and treatment conditions.
| Cell Line | Cancer Type | Growth Properties | Culture Medium | Serum | This compound Concentration Range | Treatment Duration |
| AMO-1 | Multiple Myeloma | Suspension | 80% RPMI-1640 | 20% FBS | 0.01–10 nM | 24 hours |
| NCI-H929 | Multiple Myeloma | Suspension | RPMI-1640 + 0.05mM 2-Mercaptoethanol | 10% FBS | Not specified in detail, used in apoptosis assays | 6 hours (for apoptosis assays)[6] |
| MV-4-11 | Acute Myeloid Leukemia | Suspension | Iscove's Modified Dulbecco's Medium (IMDM) | 10% FBS | Not specified in detail, used in viability assays | Not specified in detail |
| DLD-1 | Colorectal Adenocarcinoma | Adherent | RPMI-1640 | 10% FBS | Not specified in detail, used in viability assays | Not specified in detail |
| SK-BR-3 | Breast Adenocarcinoma | Adherent | McCoy's 5A Medium | 10% FBS | 1 nM - 10 µM | 24 hours |
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
Appropriate cell culture medium (see table above)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
96-well plates for viability assays
-
Humidified incubator at 37°C with 5% CO2
Protocol for Suspension Cells (AMO-1, NCI-H929, MV-4-11):
-
Maintain cell cultures in T-75 flasks at a density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[7][8][9]
-
To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density (e.g., 2 x 10^5 cells/mL).
-
Transfer the resuspended cells to a new, labeled flask.
-
Change the medium every 2-3 days by repeating the centrifugation and resuspension steps.
Protocol for Adherent Cells (DLD-1, SK-BR-3):
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
To subculture, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension and transfer to a sterile conical tube.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:6 for DLD-1).[10]
This compound Treatment and Cell Viability Assay
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cultured cells of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding:
-
For suspension cells, directly seed the cells into the wells of an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
For adherent cells, seed the cells into the wells of an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[11]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Add the desired final concentrations of this compound to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24 hours) in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Cell Viability Measurement:
-
After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inducing apoptosis by inhibiting MCL-1.
Experimental Workflow for Cell Viability Assay
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elabscience.com [elabscience.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. MV4-11 Cells [cytion.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABBV-467 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[1][3] this compound selectively binds to MCL-1, blocking its function and thereby inducing apoptosis in MCL-1-dependent cancer cells.[1][4] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models of hematologic malignancies, based on published studies.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
This compound functions by disrupting the interaction between MCL-1 and pro-apoptotic proteins of the BCL-2 family, such as BAK. By binding to MCL-1, this compound liberates these pro-apoptotic partners, leading to the activation of the intrinsic apoptosis cascade, culminating in caspase activation and programmed cell death.
Caption: Signaling pathway of this compound in inducing apoptosis.
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of this compound in various in vivo mouse models.
Table 1: Monotherapy Efficacy of this compound in AMO-1 Multiple Myeloma Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations |
| 3.13 | Intravenous (i.v.) | Single dose | 46% | - |
| 6.25 | Intravenous (i.v.) | Single dose or Once per week for 3 weeks | 46-82% | Maximal tumor delay of 82% with weekly dosing.[2] |
| 12.5 | Intravenous (i.v.) | Single dose or Once per week for 3 weeks | 97% | Complete tumor regression observed at day 20 with a single dose.[2][3] |
| 25 | Intravenous (i.v.) | Not specified | - | Not well tolerated.[3] |
Table 2: Combination Therapy Efficacy of this compound in OCI-AML2 Acute Myeloid Leukemia Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound + Venetoclax | Not specified | Not specified | Not specified | 99% (p<0.00001) |
| This compound + 5-Azacitidine | Not specified | Not specified | Not specified | 99% (p<0.00001) |
Note: Specific dosages for the combination therapy in the OCI-AML2 model were not detailed in the provided search results.
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of this compound.
Cell Line Culture and Preparation
-
Cell Lines:
-
AMO-1 (Multiple Myeloma): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
OCI-AML2 (Acute Myeloid Leukemia): Culture in Alpha-MEM supplemented with 20% FBS.[5]
-
-
Cell Preparation for Injection:
-
Grow cells to 70-80% confluency.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >90%).
-
Resuspend the final cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
Xenograft Mouse Model Establishment
Caption: Experimental workflow for in vivo efficacy studies of this compound.
-
Animal Model:
-
Immunodeficient mice, such as SCID/bg or NOD-SCID mice, are typically used to prevent rejection of human tumor cells.
-
Mice should be 6-8 weeks old at the time of tumor cell implantation.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the prepared cell suspension (e.g., 100-200 µL) subcutaneously into the flank.
-
Monitor the mice for recovery from anesthesia.
-
Preparation and Administration of this compound
-
Formulation:
-
The precise formulation for this compound for intravenous injection is proprietary. However, MCL-1 inhibitors are often formulated in vehicles such as 2% vitamin E/d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) in 0.9% NaCl. It is crucial to consult the manufacturer's guidelines for the specific formulation of this compound.
-
-
Administration:
-
Warm the drug solution to room temperature before injection.
-
Gently restrain the mouse.
-
Administer the appropriate dose of this compound via intravenous (i.v.) injection into the tail vein.
-
Monitoring and Efficacy Evaluation
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Animal Welfare Monitoring:
-
Monitor the body weight of the mice two to three times per week.
-
Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, grooming, or food and water intake.
-
Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant body weight loss (>15-20%), or if severe clinical signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100%
-
Tumor Regression: Record the number of tumors that decrease in size or become undetectable.
-
Survival Analysis: Monitor the survival of the mice over time and perform Kaplan-Meier survival analysis.
-
Safety and Toxicology Considerations
Preclinical studies have indicated that while this compound is generally well-tolerated at therapeutic doses in mouse models, a dose of 25 mg/kg was not well tolerated.[3] Importantly, clinical trials in humans have shown potential for cardiac toxicity, with increases in cardiac troponin levels observed in some patients.[4] While this was not reported in the preclinical mouse studies, researchers should be aware of this potential class effect of MCL-1 inhibitors and consider incorporating relevant safety monitoring parameters in their study designs where appropriate.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in preclinical mouse models of multiple myeloma and acute myeloid leukemia. The provided protocols offer a framework for conducting in vivo studies to further evaluate the therapeutic potential of this MCL-1 inhibitor. Adherence to rigorous experimental design and ethical animal welfare practices is paramount for obtaining reliable and reproducible data.
References
- 1. Tumor volume measurement [bio-protocol.org]
- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
ABBV-467 solubility and preparation for experiments
Application Notes and Protocols for ABBV-467
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of this compound, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).
Physicochemical Properties
This compound is a potent and selective MCL-1 inhibitor with a molecular weight of 1037.98 g/mol and a formula of C53H51Cl2FN6O9S.[1] It appears as a white to light yellow solid.[1]
Proper storage and handling of this compound are crucial for maintaining its stability and activity.
| Solvent | Solubility | Concentration | Special Considerations |
| DMSO | 100 mg/mL | 96.34 mM | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
Stock Solution Storage:
-
Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1]
-
At -80°C, the stock solution is stable for up to 6 months.[1][2]
-
At -20°C, the stock solution is stable for up to 1 month.[1][2]
-
Protect from light and store under a nitrogen atmosphere.[1][2]
Mechanism of Action: MCL-1 Inhibition
This compound is a selective inhibitor of MCL-1, a key anti-apoptotic protein in the B-cell lymphoma 2 (BCL-2) family.[2][3] In many cancers, particularly hematological malignancies, MCL-1 is overexpressed, which prevents the induction of apoptosis.[3][4] this compound binds to MCL-1 with high affinity (Ki < 0.01 nM), preventing it from sequestering pro-apoptotic proteins like BAK.[1][2] This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[5][6]
Figure 1: this compound inhibits MCL-1, leading to the activation of BAK and subsequent apoptosis.
Experimental Protocols
In Vitro Cell-Based Assays
This protocol outlines the preparation of this compound for use in cell culture experiments to assess its cytotoxic and apoptotic effects.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Appropriate cell culture medium and plates
-
Cancer cell lines (e.g., AMO-1 for multiple myeloma, SKBR3 for breast cancer)[1][2]
Procedure:
-
Preparation of Stock Solution (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 10.38 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly and sonicate in a water bath until the compound is completely dissolved.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store as recommended.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical concentration ranges for in vitro assays are between 0.01 nM and 10 µM.[1][2]
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24 hours).[1][2]
-
Assess cell viability or apoptosis using appropriate assays (e.g., CellTiter-Glo®, Annexin V staining).
-
Figure 2: Workflow for in vitro experiments with this compound.
In Vivo Animal Studies
This protocol describes the preparation and administration of this compound for in vivo studies in mouse models of hematological malignancies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cremophor EL
-
Dextrose 5% in water (D5W)
-
Sterile vials
-
Syringes and needles for intravenous injection
-
Animal models (e.g., NOD-SCID mice with multiple myeloma xenografts)[1]
Procedure:
-
Formulation Preparation:
-
The recommended vehicle for intravenous (IV) administration is a mixture of 5% DMSO, 10% Cremophor EL, and 85% D5W.[5]
-
First, dissolve the required amount of this compound powder completely in DMSO.[5]
-
In a separate sterile vial, mix the Cremophor EL and D5W.
-
Slowly add the this compound/DMSO solution to the Cremophor EL/D5W mixture while vortexing to ensure a homogenous formulation.
-
-
Dosing and Administration:
-
For multiple myeloma mouse models, effective doses have been reported at 6.25 mg/kg and 12.5 mg/kg.[1]
-
Administer the formulation via intravenous injection.[1]
-
A typical dosing schedule is once per week for 3 weeks.[1]
-
Monitor the animals for any signs of toxicity and for tumor growth inhibition.[4]
-
Figure 3: Workflow for in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ABBV-467 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-467 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptosis pathway.[4] Overexpression of Mcl-1 is associated with tumor progression and resistance to various cancer therapies.[5] this compound binds to Mcl-1, preventing it from neutralizing pro-apoptotic proteins, thereby triggering apoptosis in cancer cells that are dependent on Mcl-1 for survival.[1] Preclinical studies have demonstrated the efficacy of this compound in xenograft models of hematologic malignancies, particularly multiple myeloma (MM) and acute myeloid leukemia (AML).[6][7][8][9]
These application notes provide detailed protocols for the use of this compound in xenograft studies, guidance on data interpretation, and important safety considerations.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
This compound functions by disrupting the protein-protein interaction between Mcl-1 and pro-apoptotic proteins such as Bak and Bim.[5] In cancer cells where Mcl-1 is overexpressed, it sequesters these pro-apoptotic partners, preventing the initiation of apoptosis. By binding to the BH3-binding groove of Mcl-1, this compound displaces Bak and Bim, leading to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Preclinical Xenograft Study Data
This compound has demonstrated significant anti-tumor activity in various xenograft models of hematologic cancers, both as a monotherapy and in combination with other agents.
Monotherapy Efficacy
| Cell Line | Cancer Type | Mouse Model | This compound Dose (mg/kg, IV) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |
| AMO-1 | Multiple Myeloma | SCID/bg | 3.13 | Single dose | 46% | Dose-dependent TGI observed.[6] |
| AMO-1 | Multiple Myeloma | SCID/bg | 6.25 | Single dose | - | Significant TGI reported.[6] |
| AMO-1 | Multiple Myeloma | SCID/bg | 12.5 | Single dose | 97% (complete regression) | Well-tolerated at this dose.[6] |
| NCI-H929 | Multiple Myeloma | SCID/bg | Not specified | Single dose | Significant | |
| OPM-2 | Multiple Myeloma | SCID/bg | Not specified | Q7D x 3 | Significant |
Combination Therapy Efficacy
| Cell Line | Cancer Type | Mouse Model | Combination | Tumor Growth Inhibition | Notes |
| OCI-AML2 | Acute Myeloid Leukemia | SCID/bg | This compound + Venetoclax | 99% | Significant synergistic effect.[6] |
| OCI-AML2 | Acute Myeloid Leukemia | SCID/bg | This compound + 5-azacitidine | Significant | |
| MV4-11 | Acute Myeloid Leukemia | NSG | This compound + Venetoclax | Significant | Systemic model. |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models to evaluate the efficacy of this compound.
Cell Line Culture and Preparation
-
Cell Lines:
-
Multiple Myeloma: AMO-1, NCI-H929, OPM-2
-
Acute Myeloid Leukemia: OCI-AML2, MV4-11
-
-
Culture Media: Refer to the supplier's recommendations for the specific cell line (e.g., RPMI-1640 supplemented with 10-20% fetal bovine serum and antibiotics).
-
Cell Preparation for Implantation:
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous models, resuspend the cells at the desired concentration in a 1:1 mixture of medium/PBS and Matrigel®. Keep on ice.
-
Xenograft Model Establishment
Figure 2: General workflow for this compound xenograft studies.
-
Animal Models:
-
Immunocompromised mice such as C.B-17 SCID-beige (SCID/bg) or NOD/SCID gamma (NSG) mice, aged 6-8 weeks, are recommended.[10]
-
House animals in a pathogen-free environment and allow for at least one week of acclimation before the study begins.
-
-
Subcutaneous Xenograft Model (for MM and solid tumors):
-
Anesthetize the mouse.
-
Inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of the mouse.
-
-
Systemic Xenograft Model (for AML):
-
Warm the mouse to dilate the tail veins.
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100 µL into the lateral tail vein.
-
This compound Administration
-
Formulation:
-
The precise formulation for preclinical studies may not be publicly available. A common vehicle for intravenous administration of small molecules is a solution of 5% dextrose in water (D5W) or a formulation containing solubilizing agents like PEG400 and Tween 80. It is critical to confirm the appropriate vehicle and solubility of this compound.
-
-
Dosing and Administration:
-
Once tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups.[7][10]
-
Administer this compound intravenously (IV) via the tail vein at the desired dose (e.g., 3.13, 6.25, or 12.5 mg/kg).[6]
-
The dosing schedule can be varied (e.g., single dose, once daily, or once weekly) based on the experimental design.[7]
-
The control group should receive the vehicle solution.
-
Monitoring and Data Collection
-
Tumor Growth:
-
For subcutaneous models, measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
For systemic models, monitor disease progression through bioluminescent imaging (if using luciferase-tagged cells) or by assessing clinical signs (e.g., weight loss, hind limb paralysis).
-
-
Animal Health:
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if animals show signs of excessive toxicity.
-
At the endpoint, tumors and relevant tissues can be collected for further analysis (e.g., pharmacodynamics, histology).
-
Safety and Handling
Potential Cardiotoxicity: A first-in-human clinical trial of this compound revealed increases in cardiac troponin levels in some patients, suggesting potential cardiotoxicity.[6][7][8][9] While this was not reported in the preclinical animal studies, it is a critical consideration.[7] Researchers should consider including cardiac monitoring (e.g., troponin measurements in plasma, ECG) in their study design, especially in longer-term studies or when using higher doses.
Standard Laboratory Safety: Use appropriate personal protective equipment (PPE) when handling this compound and performing animal procedures. All animal work must be conducted in accordance with institutional and national guidelines for animal welfare.
Conclusion
This compound is a promising Mcl-1 inhibitor with demonstrated preclinical efficacy in xenograft models of multiple myeloma and acute myeloid leukemia. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining robust and reproducible data. The potential for cardiotoxicity should be carefully monitored in all in vivo studies.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. google.com [google.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mcl-1 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 10. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABBV-467 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the preclinical application and experimental protocols for the combination therapy of ABBV-467 and venetoclax (B612062). This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), while venetoclax is a selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] The dual inhibition of these key anti-apoptotic proteins presents a promising therapeutic strategy for hematological malignancies, such as Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML), by promoting cancer cell apoptosis.[1][3]
The information presented here is collated from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the synergistic effects of this combination therapy.
Mechanism of Action
The combination of this compound and venetoclax targets two distinct but complementary anti-apoptotic pathways, leading to a synergistic induction of apoptosis in cancer cells.
-
Venetoclax (BCL-2 inhibitor): Venetoclax binds with high selectivity to the BCL-2 protein, displacing pro-apoptotic proteins like BIM.[1] This releases the "brakes" on apoptosis, allowing the activation of BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1]
-
This compound (MCL-1 inhibitor): this compound is a selective inhibitor of MCL-1, another key anti-apoptotic protein of the BCL-2 family.[2] By inhibiting MCL-1, this compound prevents the sequestration of pro-apoptotic proteins, thereby promoting apoptosis in cells that are dependent on MCL-1 for survival.[2]
The rationale for combining these two agents lies in the fact that many cancers develop resistance to single-agent BCL-2 inhibition by upregulating MCL-1, and vice-versa. Simultaneous inhibition of both BCL-2 and MCL-1 can overcome this resistance mechanism and lead to more profound and durable apoptotic responses.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by the combination of this compound and venetoclax, leading to the induction of apoptosis.
Caption: Signaling pathway of this compound and venetoclax inducing apoptosis.
Preclinical Data
In Vivo Xenograft Studies
Preclinical studies in mouse xenograft models of Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML) have demonstrated the efficacy of the this compound and venetoclax combination.
| Cancer Type | Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma (MM) | AMO-1 | This compound (12.5 mg/kg, IV) | Single dose | 97% | [4] |
| Multiple Myeloma (MM) | OPM-2 | This compound + Venetoclax | Not specified | Synergistic tumor regression | [5] |
| Acute Myeloid Leukemia (AML) | OCI-AML2 | This compound + Venetoclax | Not specified | 99% | [4] |
| Acute Myeloid Leukemia (AML) | MV4-11 | This compound + Venetoclax | Not specified | Synergistic tumor regression | [5] |
Clinical Trial Information (this compound Monotherapy)
A first-in-human, multicenter, open-label, dose-escalation study (NCT04178902) evaluated the safety and efficacy of this compound monotherapy in patients with relapsed/refractory multiple myeloma.[3]
| Parameter | Value | Reference |
| Number of Patients | 8 | [3] |
| Indication | Relapsed/Refractory Multiple Myeloma | [3] |
| Efficacy | 1 patient showed disease control for 8 months | [3] |
| Adverse Events | Increases in cardiac troponin levels in 4 of 8 patients | [3] |
Experimental Protocols
In Vivo Xenograft Model Protocol
This protocol is a general guideline based on published preclinical studies.[1][5]
1. Cell Culture and Animal Models:
-
Cell Lines: Human MM (e.g., AMO-1, OPM-2, NCI-H929) or AML (e.g., OCI-AML2, MV4-11) cell lines.
-
Animals: Female SCID/bg mice, 6-8 weeks old.
2. Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 tumor cells in a suitable medium (e.g., RPMI-1640 with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Initiation:
-
Begin treatment when tumors reach an average volume of approximately 200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, venetoclax alone, combination).
4. Drug Formulation and Administration:
-
This compound: Formulate for intravenous (IV) injection. A sample formulation is 5% DMSO, 10% Cremophor EL, and 85% D5W.
-
Venetoclax: Formulate for oral (PO) gavage. A sample formulation is 10% ethanol, 30% PEG 400, and 60% Phosal 50 PG.
-
Administer drugs according to the desired schedule (e.g., this compound once weekly, venetoclax daily).
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition.
-
Euthanize mice when tumors reach a predetermined size or if signs of toxicity are observed.
Experimental Workflow:
Caption: In vivo xenograft experimental workflow.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol describes a standard method for assessing apoptosis.
1. Cell Seeding and Treatment:
-
Seed cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours.
2. Cell Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (Annexin V and PI positive).
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for measuring cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat cells with a serial dilution of this compound, venetoclax, or the combination for 48-72 hours.
2. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Safety and Considerations
The first-in-human trial of this compound monotherapy revealed a potential for cardiac toxicity, as evidenced by increased cardiac troponin levels in some patients.[3] This is a critical consideration for the clinical development of this compound and its combinations. Researchers should be mindful of this potential toxicity in preclinical models and design studies to monitor for any cardiac effects.
Conclusion
The combination of this compound and venetoclax represents a rational and promising therapeutic strategy for hematological malignancies. The preclinical data strongly support the synergistic induction of apoptosis by targeting both MCL-1 and BCL-2. The protocols provided in this document offer a framework for further investigation into the efficacy and mechanisms of this combination therapy. Careful consideration of potential toxicities, particularly cardiotoxicity, is warranted in all future studies.
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ABBV-467 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] By binding to MCL-1, this compound prevents its interaction with pro-apoptotic proteins, thereby triggering programmed cell death (apoptosis) in MCL-1-dependent cancer cells.[1][3] Preclinical studies in various animal models of hematologic malignancies have demonstrated the efficacy of this compound as a monotherapy and in combination with other anti-cancer agents.[2][3][4]
These application notes provide a detailed overview of the administration of this compound in animal models based on publicly available data, including experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: MCL-1 Inhibition and Apoptosis Induction
This compound exerts its anti-tumor activity by selectively targeting MCL-1, a key regulator of the intrinsic apoptosis pathway. In cancer cells, MCL-1 sequesters pro-apoptotic proteins like BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP). This compound competitively binds to the BH3-binding groove of MCL-1 with high affinity (Ki < 0.01 nM), displacing BAK and BAX.[2] This leads to the activation of the caspase cascade and ultimately, apoptosis.[3][5]
Quantitative Data from Animal Studies
The efficacy of this compound has been evaluated in several xenograft models of human hematologic cancers. The following tables summarize the key quantitative findings from these studies.
Table 1: Monotherapy Efficacy of this compound in AMO-1 Multiple Myeloma Xenograft Model
| Animal Model | Treatment Group (Dose, i.v.) | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| AMO-1 tumor-bearing mice | 3.13 mg/kg | 46% | - | [2][3] |
| (Multiple Myeloma) | 6.25 mg/kg | 46-97% (dose-dependent) | - | [2][3] |
| 12.5 mg/kg | up to 97% | Complete tumor regression at day 20 | [2][3] | |
| 25 mg/kg | - | Not well tolerated | [2] |
Table 2: Combination Therapy Efficacy of this compound in OCI-AML2 Acute Myeloid Leukemia Xenograft Model
| Animal Model | Treatment Group | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| OCI-AML2 tumor-bearing mice | This compound + Venetoclax (B612062) | 99% | Significant TGI | [2] |
| (Acute Myeloid Leukemia) | This compound + 5-Azacitidine | 99% | Significant TGI | [2] |
| This compound (monotherapy) | Resistant | - | [2] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment (e.g., AMO-1, OCI-AML2)
1. Animal Models:
-
Female C.B-17 SCID-beige mice are utilized for establishing AMO-1 and OCI-AML2 xenografts.[5] These mice are immunocompromised, allowing for the growth of human tumor cells. Animals are typically acquired from commercial vendors such as Charles River Laboratories.[5]
2. Cell Culture and Implantation:
-
Human multiple myeloma (AMO-1) or acute myeloid leukemia (OCI-AML2) cells are cultured in appropriate media and conditions as per standard cell line protocols.
-
Prior to implantation, cells are harvested, washed, and resuspended in a suitable vehicle (e.g., phosphate-buffered saline (PBS) or Matrigel).
-
A specific number of cells (typically 5-10 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment is initiated when the average tumor volume reaches a predetermined size, typically around 200 mm³.[5]
4. This compound Formulation and Administration:
-
This compound is formulated in a vehicle suitable for intravenous (i.v.) administration. The exact vehicle composition for this compound in these studies is not specified in the reviewed literature.
-
The drug is administered via the tail vein.
5. Dosing Regimen:
-
Monotherapy: Intermittent dosing schedules have been employed, such as a single dose, once weekly, or twice weekly.[3][5] For the AMO-1 model, doses of 3.13, 6.25, and 12.5 mg/kg have been tested.[2][3]
-
Combination Therapy (OCI-AML2 model):
6. Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition.
-
Animals are monitored for signs of toxicity, including body weight loss and changes in behavior.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).
Protocol 2: Systemic Xenograft Model for Efficacy Assessment (e.g., MV4-11)
1. Animal Models:
-
Female NOD/SCID gamma (NSG) mice are used for systemic engraftment of cell lines like MV4-11.[5] These mice have a more severely compromised immune system, which is conducive to the engraftment of hematopoietic tumors.
2. Cell Line Engineering and Implantation:
-
The MV4-11 cell line is transduced with a luciferase reporter gene to enable in vivo bioluminescent imaging of tumor burden.[5]
-
Cells are administered to the mice via tail vein injection.
3. Tumor Engraftment and Burden Monitoring:
-
Tumor engraftment and progression are monitored using bioluminescent imaging (BLI).
-
Mice are injected with a luciferin (B1168401) substrate, and the resulting light emission is quantified using an imaging system.
4. Treatment Initiation and Administration:
-
Treatment is initiated once a sufficient tumor burden is established, as determined by BLI signal.
-
This compound is administered intravenously.
-
Combination agents, such as venetoclax, are administered orally.[5]
5. Dosing Regimen (MV4-11 model):
-
A representative combination regimen includes this compound administered once weekly for three weeks (i.v.) and venetoclax administered daily for 21 days (p.o.).[5]
6. Endpoint Analysis:
-
The primary endpoint is the change in tumor burden as measured by BLI.
-
Survival analysis is also a key endpoint.
Safety and Tolerability
In preclinical animal models, this compound was generally well-tolerated at therapeutic doses.[2] However, a dose of 25 mg/kg was not well-tolerated in mice.[2] It is important to note that in a first-in-human clinical trial, increases in cardiac troponin levels were observed in some patients, suggesting potential cardiac toxicity.[3] Therefore, careful monitoring for adverse effects is crucial in any in vivo studies involving this compound.
Conclusion
This compound is a promising MCL-1 inhibitor with demonstrated anti-tumor activity in preclinical models of hematologic malignancies. The protocols and data presented here provide a comprehensive resource for researchers planning in vivo studies with this compound. Adherence to detailed experimental procedures and careful monitoring of animal welfare are essential for obtaining robust and reproducible results. Further investigation into the optimal dosing schedules and combination strategies will be critical for the future clinical development of this compound and other MCL-1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of ABBV-467 in Human Plasma by LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Introduction
ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] As a promising therapeutic candidate in oncology, particularly for hematological malignancies, robust and sensitive analytical methods are required for its quantification in biological matrices to support pharmacokinetic (PK) and toxicokinetic (TK) studies. This document provides a detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The method described herein is based on a validated assay with a lower limit of quantification (LLOQ) of 3 ng/mL, as referenced in clinical studies of this compound.[1][2]
Principle
This method utilizes protein precipitation for the extraction of this compound from human plasma, followed by separation using reverse-phase ultra-high-performance liquid chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An appropriate internal standard (IS) should be used to ensure accuracy and precision.
Quantitative Data Summary
While specific quantitative performance data for the validated this compound assay is not publicly available, the following table outlines typical validation parameters for such a bioanalytical method.
| Parameter | Typical Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1][2] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Control human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well protein precipitation plates
-
96-well collection plates
Instrumentation
-
UHPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve in an appropriate solvent (e.g., DMSO or methanol) to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution in a similar manner.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex to mix. The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | To be determined by infusion of this compound and IS |
| Precursor Ion (Q1) | m/z of this compound |
| Product Ion (Q3) | m/z of a stable fragment ion |
| Precursor Ion (Q1) - IS | m/z of IS |
| Product Ion (Q3) - IS | m/z of a stable fragment ion of IS |
Note: The specific MRM transitions, declustering potential, collision energy, and other compound-dependent parameters must be optimized for this compound and the selected internal standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Signaling Pathway
This compound is an inhibitor of MCL-1, a key pro-survival protein in the BCL-2 family. By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK and BAX. This allows BAK and BAX to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming ABBV-467 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MCL-1 inhibitor, ABBV-467.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like BAK and BAX.[3] By binding to MCL-1, this compound prevents this interaction, thereby liberating pro-apoptotic proteins, which can then trigger the mitochondrial pathway of apoptosis, leading to cancer cell death.[1][3] This is particularly effective in cancers that are dependent on MCL-1 for survival.[3]
Q2: Which cancer types are most likely to be sensitive to this compound?
This compound has shown efficacy in preclinical models of hematologic malignancies, such as multiple myeloma and acute myeloid leukemia (AML), that are dependent on MCL-1 for survival.[2][4] Overexpression of MCL-1 is a common feature in a variety of cancers and is often associated with poor prognosis and resistance to conventional therapies.[3]
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to MCL-1 inhibitors like this compound can arise through several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of MCL-1 by upregulating other pro-survival BCL-2 family members, such as BCL-2 or BCL-xL.[5] This creates a dependency shift, where the cells now rely on these other proteins for survival.
-
Post-translational modifications of MCL-1: The stability and function of the MCL-1 protein are regulated by phosphorylation and ubiquitination.
-
Phosphorylation: Phosphorylation of MCL-1 can have dual effects. Phosphorylation by kinases like ERK1/2 can stabilize the MCL-1 protein, making it less susceptible to degradation and potentially contributing to resistance.[6][7][8][9] Conversely, phosphorylation by GSK3β can promote its degradation.[10][11][12][13]
-
Deubiquitination: The deubiquitinase USP9X can remove ubiquitin chains from MCL-1, preventing its proteasomal degradation and thereby increasing its stability and contributing to resistance.[14][15][16][17][18]
-
-
Alterations in the tumor microenvironment: Soluble factors and direct cell-cell contact within the bone marrow microenvironment can reduce the sensitivity of multiple myeloma cells to MCL-1 inhibition.[5]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting and investigating resistance to this compound in your cancer cell lines.
Problem 1: Decreased cell death in response to this compound treatment.
Possible Cause 1: Upregulation of compensatory anti-apoptotic proteins (BCL-2, BCL-xL).
-
Troubleshooting Steps:
-
Assess Protein Expression: Perform Western blot analysis to compare the expression levels of BCL-2 and BCL-xL in your resistant cells versus the parental (sensitive) cells.
-
Co-treatment with other BCL-2 family inhibitors: Treat resistant cells with a combination of this compound and a BCL-2 inhibitor (e.g., Venetoclax) or a BCL-xL inhibitor. A synergistic increase in cell death would suggest a dependency on these compensatory pathways.
-
Possible Cause 2: Increased MCL-1 protein stability.
-
Troubleshooting Steps:
-
Examine MCL-1 Phosphorylation: Use phospho-specific antibodies to perform a Western blot for MCL-1 phosphorylated at key residues (e.g., Thr163 for ERK-mediated stabilization, Ser159 for GSK3β-mediated degradation).[19][20][21] An increase in stabilizing phosphorylation or a decrease in destabilizing phosphorylation in resistant cells could be a contributing factor.
-
Investigate MCL-1 Ubiquitination: Perform a co-immunoprecipitation (Co-IP) to pull down MCL-1 and blot for ubiquitin to assess its ubiquitination status. A decrease in ubiquitinated MCL-1 in resistant cells suggests increased stability.
-
Assess Deubiquitinase Activity: Perform a Western blot to check the expression levels of USP9X.[14][15][16] Increased USP9X expression may be stabilizing MCL-1.
-
Problem 2: Inconsistent results in apoptosis assays.
-
Troubleshooting Steps:
-
Optimize Assay Timing: The kinetics of apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for detecting apoptosis in your specific model.
-
Use Multiple Apoptosis Assays: Confirm your findings using at least two different methods to measure apoptosis, for example, Annexin V/PI staining (detects early to late apoptosis) and a Caspase-3/7 activity assay (measures executioner caspase activity).
-
Ensure Proper Controls: Always include untreated, vehicle-treated, and a positive control (e.g., staurosporine-treated) in your experiments.
-
Data Presentation: Combination Therapies to Overcome Resistance
The following tables summarize quantitative data on the efficacy of combination therapies in overcoming resistance to MCL-1 inhibitors.
Table 1: Synergistic effect of MCL-1 and BCL-2 inhibitors in resistant multiple myeloma cells.
| Cell Line | Treatment | EC50 (nM) | Combination Index (CI) | Reference |
| MM.1S (Resistant) | AZD5991 (MCL-1i) | >1000 | - | [5] |
| MM.1S (Resistant) | Venetoclax (BCL-2i) | >1000 | - | [5] |
| MM.1S (Resistant) | AZD5991 + Venetoclax | <100 | <1 (Synergistic) | [5] |
Table 2: Efficacy of MCL-1 and MEK inhibitors in MEK inhibitor-resistant TNBC cells.
| Cell Line | Treatment | % Apoptosis (relative to control) | Reference |
| MDA-MB-231-R | AZD6244 (MEKi) | ~10% | [22] |
| MDA-MB-231-R | MCL-1 inhibitor | ~20% | [22] |
| MDA-MB-231-R | AZD6244 + MCL-1 inhibitor | >60% | [22] |
Experimental Protocols
Western Blot for BCL-2 Family Protein Expression
Objective: To determine the protein levels of MCL-1, BCL-2, and BCL-xL.
Methodology:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells.
Methodology: [4][22][23][24][25]
-
Cell Treatment: Treat cells with this compound and/or other compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Caspase-Glo® 3/7 Assay
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
-
Cell Plating: Seed cells in a white-walled 96-well plate.
-
Cell Treatment: Treat cells with the desired compounds.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure luminescence using a plate reader.
Co-Immunoprecipitation (Co-IP) for MCL-1 Ubiquitination
Objective: To determine the ubiquitination status of MCL-1.
Methodology: [2][28][29][30][31]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MCL-1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody.
Mandatory Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for characterizing this compound resistance mechanisms.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MCL1 is phosphorylated in the PEST region and stabilized upon ERK activation in viable cells, and at additional sites with cytotoxic okadaic acid or taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down-regulation of Mcl-1 through GSK-3β activation contributes to arsenic trioxide-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK3B-mediated phosphorylation of MCL1 regulates axonal autophagy to promote Wallerian degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Deubiquitinase USP9X stabilizes MCL1 and promotes tumour cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Elevated USP9X drives early-to-late-stage oral tumorigenesis via stabilisation of anti-apoptotic MCL-1 protein and impacts outcome in oral cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. promega.com [promega.com]
- 27. ulab360.com [ulab360.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 31. assaygenie.com [assaygenie.com]
managing ABBV-467 induced cardiac troponin increase in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, ABBV-467. The focus is on understanding and managing the observed in vivo increase in cardiac troponin levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] In cancer cells, MCL-1 is often overexpressed, preventing apoptosis (programmed cell death) and promoting tumor cell survival.[1][3] this compound binds to MCL-1, blocking its function and thereby inducing rapid, mechanism-based apoptosis in MCL-1-dependent cancer cells.[1][3]
Q2: Why does this compound cause an increase in cardiac troponin levels?
A2: The elevation in cardiac troponins (cTn) is considered an on-target, class effect of MCL-1 inhibitors.[2][3] Beyond its role in apoptosis, MCL-1 is essential for maintaining normal mitochondrial function and homeostasis in cardiomyocytes.[4][5] Inhibition of MCL-1 in heart muscle cells disrupts mitochondrial dynamics, impairs autophagy (the process of clearing damaged cell components), and can lead to mitochondrial dysfunction.[6] This results in cardiomyocyte injury, likely through necrosis rather than apoptosis, causing the release of cardiac troponins into the bloodstream.[7]
Q3: Does an increase in cardiac troponin automatically mean the test animal has heart failure?
A3: Not necessarily. In both clinical and preclinical studies with MCL-1 inhibitors, elevations in cardiac troponins have been observed without corresponding changes in cardiac function, such as left ventricular ejection fraction (LVEF).[3] For instance, in a preclinical study using a humanized Mcl-1 mouse model, the MCL-1 inhibitor MIK665 caused significant troponin-T elevation, but the mice showed no symptoms of heart failure or cardiomyopathy, and their pump function remained preserved. This suggests that the troponin increase indicates myocardial injury, but it may not immediately translate to functional impairment. However, it is a critical safety signal that requires careful monitoring.
Q4: Why wasn't this cardiac effect predicted in the initial preclinical toxicology studies for this compound?
A4: In the standard preclinical safety and toxicology studies for this compound, there were no other observable signs of cardiovascular issues, such as changes in electrophysiology or microscopic heart tissue abnormalities.[3] Consequently, per standard protocol at the time, cardiac troponin levels were not measured. The effect was first identified in the first-in-human clinical trial, which utilized high-sensitivity troponin assays.[3] This highlights the importance of including routine, high-sensitivity troponin monitoring in preclinical safety assessments for all MCL-1 inhibitors going forward.[8]
Q5: Are there any known strategies to prevent or mitigate this compound-induced troponin increase in our animal models?
A5: Currently, there are no established in vivo mitigation strategies involving co-administration of cardioprotective agents specifically for MCL-1 inhibitor-induced troponin release. Because the effect is on-target, traditional cardioprotectants may have limited utility. However, research into this area is ongoing. One potential alternative strategy in drug development is the use of MCL-1 degraders rather than inhibitors. Degraders aim to reduce MCL-1 protein levels, which may avoid the cardiotoxicity thought to be caused by the accumulation and stabilization of the inhibited MCL-1 protein.
For troubleshooting your experiments, focus on careful dose-response studies and intermittent dosing schedules, as this may provide a therapeutic window that maximizes anti-tumor efficacy while minimizing cardiac injury.[1]
Troubleshooting Guide
Issue: Unexpectedly high or rapid increase in cardiac troponin I (cTnI) or troponin T (cTnT) in study animals.
| Potential Cause | Troubleshooting Step |
| On-Target Cardiotoxicity | This is the most likely cause. The effect is dose-dependent. Confirm that the dose administered is correct. Consider performing a dose-response study to identify a dose with a better therapeutic index. |
| Dosing Schedule | Continuous, high-level inhibition of MCL-1 may exacerbate cardiac injury. This compound has been shown to be effective with intermittent dosing (e.g., once weekly).[3] Evaluate if an intermittent dosing schedule can maintain efficacy while allowing for cardiac recovery between doses. |
| Animal Model Sensitivity | Different animal strains or species may have varying sensitivities to MCL-1 inhibition. Ensure you have established a baseline troponin level for your specific animal model. If possible, using a humanized Mcl-1 mouse model may provide more clinically relevant data. |
| Assay Sensitivity & Specificity | Ensure you are using a high-sensitivity troponin assay validated for your specific animal model (e.g., mouse, rat). Cross-reactivity and sensitivity can vary between commercial kits. |
| Pre-existing Cardiac Stress | Some preclinical tumor models, particularly in aged animals, may have underlying cardiac stress that is exacerbated by MCL-1 inhibition.[8] Assess baseline cardiac function via echocardiography before starting treatment. |
Quantitative Data Summary
While preclinical cardiac troponin data for this compound has not been published, data from other selective MCL-1 inhibitors and efficacy data for this compound can guide experimental design.
Table 1: Preclinical Efficacy of this compound in a Mouse Xenograft Model (AMO-1 Multiple Myeloma) [1]
| Dose (mg/kg, single IV administration) | Tumor Growth Inhibition (TGI) | Key Outcomes |
| 3.13 | 46% | Significant TGI |
| 6.25 | - | Significant TGI |
| 12.5 | 97% | Complete tumor regression at 20 days post-treatment |
| 25.0 | Not Reported | Not well tolerated in mice |
Table 2: Example of MCL-1 Inhibitor-Induced Troponin Increase in a Humanized Mcl-1 Mouse Model (MIK665)
| Treatment Group | High-Sensitivity Troponin T (hs-cTnT) (pg/mL) | Left Ventricular Ejection Fraction (%) |
| Placebo | 83.4 ± 31.6 | 75 ± 8.67 |
| MIK665 + Venetoclax | 1276.6 ± 465 | 77.79 ± 6.67 |
Data adapted from a study on MIK665 to illustrate the potential magnitude of troponin elevation without significant functional change.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Cardiotoxicity in a Murine Model
This protocol outlines a workflow for monitoring cardiac safety in mice treated with this compound.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c, C57BL/6, or SCID/bg for xenograft studies).[3] Age- and sex-match all animals.
-
Group Allocation:
-
Group 1: Vehicle control (formulation buffer for this compound).
-
Group 2: Therapeutic dose of this compound (e.g., 12.5 mg/kg, IV, once weekly).[1]
-
Group 3: High dose of this compound (to assess dose-dependent toxicity).
-
-
Baseline Measurements (Day 0):
-
Collect baseline blood samples for cardiac troponin analysis (see Protocol 2).
-
Perform baseline echocardiography to assess cardiac function (see Protocol 3).
-
Record body weight.
-
-
Dosing: Administer this compound or vehicle as per the study design (e.g., intravenous injection).
-
Monitoring:
-
Serial Blood Sampling: Collect blood at key time points post-dosing (e.g., 4, 8, 24, 48, and 72 hours) to capture the peak and clearance of troponins.
-
Echocardiography: Repeat echocardiography at selected intervals (e.g., weekly) to monitor for functional changes.
-
Clinical Observation: Monitor animals daily for any signs of distress or adverse effects. Record body weights regularly.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples.
-
Harvest hearts for histopathological analysis, focusing on cardiomyocyte necrosis, inflammation, and fibrosis.
-
Protocol 2: Serial Blood Sampling for Cardiac Troponin Analysis in Mice
-
Method: Use a minimally invasive technique suitable for serial sampling, such as saphenous vein or tail vein puncture. This allows for repeated sampling from the same animal, reducing biological variability.
-
Volume: Collect approximately 20-50 µL of whole blood per time point into an appropriate micro-collection tube (e.g., with EDTA or heparin, depending on assay requirements).
-
Anesthesia: Brief isoflurane (B1672236) anesthesia may be used to immobilize the mouse and minimize distress during collection.
-
Processing:
-
Process the blood to plasma or serum according to the troponin assay manufacturer's instructions. This typically involves centrifugation at 1,000-2,000 x g for 10 minutes.
-
Immediately freeze the plasma/serum at -80°C until analysis.
-
-
Analysis:
-
Use a high-sensitivity cardiac troponin I (cTnI) or troponin T (cTnT) immunoassay validated for use with mouse samples.
-
Analyze all samples from a single study in the same run to minimize inter-assay variability.
-
Protocol 3: Echocardiographic Assessment of Murine Cardiac Function
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2% maintenance dose delivered via a nose cone). Maintain a stable heart rate, ideally between 400-500 beats per minute.
-
Preparation: Remove chest hair using a depilatory cream. Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Imaging: Use a high-frequency ultrasound system with a linear-array transducer (30-40 MHz).
-
Standard Views:
-
Parasternal Long-Axis (PLAX) View: Used to visualize the left ventricle (LV), aorta, and mitral valve. Perform M-mode imaging at the level of the papillary muscles to measure LV internal dimensions at diastole (LVID;d) and systole (LVID;s), and wall thickness.
-
Parasternal Short-Axis (SAX) View: Also used for M-mode measurements and to assess regional wall motion.
-
-
Key Functional Parameters:
-
Left Ventricular Ejection Fraction (LVEF%): Calculated from LV volumes. A primary indicator of systolic function.
-
Fractional Shortening (FS%): Calculated from M-mode dimensions: [(LVID;d - LVID;s) / LVID;d] * 100.
-
Myocardial Strain: Advanced techniques like speckle-tracking echocardiography can detect subtle changes in myocardial deformation (e.g., global longitudinal strain) before significant changes in LVEF occur.[9]
-
-
Data Analysis: Analyze the images using offline software. Ensure consistency in measurements across all time points and animals.
Visualizations
Signaling Pathway
Caption: Proposed pathway of this compound induced cardiotoxicity.
Experimental Workflow
Caption: Workflow for in vivo cardiotoxicity assessment.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high troponin levels.
References
- 1. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. MCL-1 Regulates Mitochondrial Dynamics and Turnover [escholarship.org]
- 6. MCL1 is critical for mitochondrial function and autophagy in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grantome.com [grantome.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Practical guidance for echocardiography for cancer therapeutics-related cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABBV-467 Dosing and Toxicity Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing of ABBV-467 to minimize toxicity. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in cancer cells, contributing to their survival.[1] By binding to MCL-1, this compound prevents it from inhibiting pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway and leading to cancer cell death.[1][3]
Q2: What is the primary toxicity associated with this compound?
A2: The most significant toxicity observed with this compound in clinical settings is an increase in cardiac troponin levels, a biomarker for cardiac muscle damage.[3][4][5] This has been suggested to be a potential class effect of MCL-1 inhibitors.[3][5] In a first-in-human clinical trial involving patients with multiple myeloma, this elevation was seen in four out of eight patients.[3][6] It is important to note that preclinical toxicology studies in rats and dogs did not initially indicate cardiovascular risk.[5]
Q3: What dosing regimens for this compound have been explored in preclinical and clinical studies?
A3: Dosing of this compound has been investigated in both animal models and human clinical trials. Preclinical studies in mice demonstrated anti-tumor activity at various intravenous doses.[5][7] The clinical approach involved a dose-escalation strategy to determine a safe and effective dose in humans.[5]
Troubleshooting Guide
Issue: Elevated cardiac troponin levels are observed in our in vivo studies.
Troubleshooting Steps:
-
Establish a Baseline: Ensure that baseline cardiac troponin levels are measured for all subjects before the administration of this compound.
-
Monitor Frequently: Implement a frequent monitoring schedule for cardiac troponins post-administration, especially within the first 24-48 hours, as troponin release can be rapid.
-
Dose Adjustment: Consider a dose-reduction strategy or a more intermittent dosing schedule to mitigate cardiac toxicity while maintaining efficacy. Preclinical data suggests that intermittent dosing can be effective.[3][4][6]
-
Correlate with Exposure: Analyze the pharmacokinetic data to determine if there is a correlation between peak drug concentration (Cmax) or area under the curve (AUC) and the magnitude of troponin elevation. A short half-life was an intended property of the drug to allow for rapid induction of apoptosis before adverse events.[8]
-
Combination Therapy: Explore combination therapies that may allow for a lower, less toxic dose of this compound. Preclinical studies have shown synergy with venetoclax (B612062) and 5-azacitidine.[7]
Issue: Lack of efficacy in our tumor model.
Troubleshooting Steps:
-
Confirm MCL-1 Dependence: Verify that your tumor model is dependent on MCL-1 for survival. This compound is most effective in MCL-1-dependent cell lines.[3][4][6][5] Cell lines where other anti-apoptotic proteins like Bcl-xL play a cooperative role may be resistant.[7]
-
Assess Drug Exposure: Ensure that adequate drug concentrations are being achieved within the tumor tissue.
-
Evaluate Dosing Schedule: A single dose may not be sufficient for sustained tumor regression. Preclinical studies have utilized both single-dose and multi-dose regimens.[2][5][7]
-
Consider Combination Strategies: If monotherapy is ineffective, consider combining this compound with other agents. For example, tumors resistant to this compound monotherapy have shown sensitivity when combined with venetoclax.[7]
Data Summary
Table 1: Preclinical Efficacy of this compound Monotherapy in a Multiple Myeloma Xenograft Model
| Dose (mg/kg, IV, single administration) | Tumor Growth Inhibition | Observations |
| 3.13 | 46% - 97% (dose-dependent) | Significant tumor growth inhibition.[5][7] |
| 6.25 | 46% - 97% (dose-dependent) | Significant tumor growth inhibition.[5][7] |
| 12.5 | 46% - 97% (dose-dependent) | Complete tumor regression observed at 20 days post-treatment.[5][7] |
| 25 | Not Tolerated | This dose was not well tolerated in mice.[7] |
Table 2: Clinical Observations with this compound in Multiple Myeloma Patients (N=8)
| Parameter | Observation |
| Efficacy | Disease control in 1 patient.[3][4][5] |
| Cardiac Toxicity | Increased cardiac troponin levels in 4 patients.[3][5] |
| Dosing Regimen | Dose-escalation study with the first infusion at half the target dose.[5] One reported target dose was 0.53 mg/kg once weekly. |
| Study Status | Terminated by the sponsor.[5] |
Experimental Protocols
Cardiac Troponin Monitoring (General Protocol)
-
Sample Collection: Collect blood samples (serum or plasma) at baseline and at multiple time points post-ABBV-467 administration (e.g., 4, 8, 24, 48, and 72 hours).
-
Analysis: Use a high-sensitivity cardiac troponin T (cTnT) or troponin I (cTnI) assay for quantitative analysis.
-
Data Interpretation: Compare post-treatment troponin levels to the baseline for each subject. An increase above the 99th percentile of a normal reference range is considered clinically significant.
In Vivo Xenograft Model Efficacy Study (General Protocol)
-
Cell Line and Animal Model: Utilize an MCL-1-dependent human tumor cell line (e.g., multiple myeloma or acute myeloid leukemia) and an appropriate immunodeficient mouse model.
-
Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a predetermined volume (e.g., ~200 mm³).
-
Dosing: Administer this compound intravenously according to the desired dosing schedule (e.g., single dose or once weekly). Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate tumor growth inhibition and assess for statistical significance between treated and control groups.
Visualizations
Caption: MCL-1 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for In Vivo Toxicity Assessment.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 8. drughunter.com [drughunter.com]
ABBV-467 stability issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ABBV-467 in experimental buffers. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known formulation components for preclinical in vivo studies of this compound?
A1: For in vivo animal studies, this compound has been formulated in a mixture of 5% DMSO (dimethyl sulfoxide) and 10% Cremophor EL.[1] It is crucial to use high-purity reagents to avoid introducing contaminants that could affect the stability of the compound.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound.[2] It is important to use anhydrous DMSO to minimize water content, which can contribute to hydrolysis of the compound.[2]
Q3: How should this compound stock solutions be stored?
A3: Stock solutions of this compound in DMSO should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[2] To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, it is advisable to aliquot the stock solution into single-use volumes.[2][3] Storing solutions in amber vials can mitigate potential photodegradation.[2]
Q4: Are there any known stability issues with this compound in aqueous buffers?
A4: While specific stability data for this compound in various experimental buffers is not publicly available, its chemical structure contains functional groups that are known to be susceptible to degradation in aqueous environments. These include an ester group, which can undergo hydrolysis, and a sulfonamide group, whose stability can be pH-dependent.[4][5][6]
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, potential degradation pathways for this compound include:
-
Hydrolysis: The ester linkage in the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in aqueous buffers.[4][7]
-
pH-dependent degradation: The sulfonamide group's stability can be influenced by the pH of the solution.[6][8]
-
Photodegradation: The presence of aromatic chlorine substituents may make the molecule susceptible to degradation upon exposure to light.[9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue could be related to the degradation of this compound in the experimental buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocol: Buffer Stability Assessment
-
Objective: To determine the stability of this compound in a specific experimental buffer over time.
-
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO).
-
Experimental buffer (e.g., PBS, RPMI-1640 with 10% FBS).
-
LC-MS system for analysis.
-
-
Methodology:
-
Dilute the this compound stock solution to the final working concentration in the experimental buffer.
-
Incubate the solution at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a validated LC-MS method to quantify the remaining parent this compound and identify any potential degradation products.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Issue 2: Precipitation of this compound upon dilution into aqueous buffer.
This compound is a large, hydrophobic molecule, and precipitation can occur when diluting a concentrated DMSO stock into an aqueous buffer.
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation issues.
Data Summary
Table 1: Factors Potentially Influencing this compound Stability in Experimental Buffers
| Factor | Potential Impact | Mitigation Strategies |
| pH | The ester and sulfonamide functional groups are susceptible to pH-dependent degradation.[4][6][8] | Maintain buffer pH within a neutral range (e.g., 7.2-7.4) unless experimentally required otherwise. Conduct pH stability studies if using acidic or basic buffers. |
| Temperature | Higher temperatures can accelerate chemical degradation.[10] | Store stock solutions at -20°C or -80°C.[2] Minimize the time that working solutions are kept at higher temperatures (e.g., 37°C). |
| Water Content | Water can cause hydrolysis of the ester group, a process that can be influenced by the hygroscopic nature of DMSO.[2][11] | Use anhydrous DMSO for stock solutions.[2] Aliquot stocks to avoid moisture introduction from repeated freeze-thaw cycles.[2][3] |
| Light Exposure | Aromatic chlorine-containing compounds can be susceptible to photodegradation.[9] | Store stock and working solutions in amber vials or protect from light.[2] |
| Buffer Components | Components in complex media (e.g., serum proteins, nucleophiles) could potentially interact with or degrade this compound. | If instability is suspected in complex media, compare stability in a simple buffer (e.g., PBS) versus the complex media. |
| Formulation Excipients | Impurities in excipients like Cremophor EL (e.g., carboxylate anions) can catalyze degradation.[1][12] | Use high-purity, and where applicable, purified excipients. |
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Effect of unpurified Cremophor EL on the solution stability of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Photosensitization by drugs: photolysis of some chlorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results with ABBV-467
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective MCL-1 inhibitor, ABBV-467.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK. This leads to the activation of the intrinsic apoptosis pathway, resulting in programmed cell death in cells that are dependent on MCL-1 for survival.[2][3]
Q2: In which types of cancer is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancers that exhibit a high dependency on MCL-1 for survival. This includes various hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML), where MCL-1 is often overexpressed.[4] However, the sensitivity of a specific cancer cell line to this compound can be influenced by the expression levels of other B-cell lymphoma 2 (BCL-2) family proteins.
Q3: What is the known clinical toxicity associated with this compound?
A3: The primary clinical toxicity observed with this compound is cardiotoxicity, specifically an increase in cardiac troponin levels.[2][5] This is believed to be an on-target effect resulting from the inhibition of MCL-1 in cardiomyocytes, highlighting the essential role of MCL-1 in heart muscle cell survival.[6] Researchers should be aware of this potential toxicity when designing and interpreting in vivo studies.
Troubleshooting Inconsistent Results
Q4: We are observing variable sensitivity to this compound across different cancer cell lines. What could be the reason?
A4: Inconsistent sensitivity to this compound is often due to the differential expression of BCL-2 family proteins in various cell lines. Key factors to consider are:
-
MCL-1 Expression Levels: Cell lines with higher endogenous levels of MCL-1 are generally more sensitive to this compound. It is recommended to quantify MCL-1 protein levels in your cell lines of interest via Western Blot.
-
Expression of other Anti-Apoptotic Proteins: Overexpression of other anti-apoptotic proteins like BCL-xL or BCL-2 can confer resistance to this compound by compensating for the loss of MCL-1 function. For instance, some cell lines may rely on BCL-xL for survival, rendering them insensitive to a highly selective MCL-1 inhibitor.[6]
-
Presence of Pro-Apoptotic Proteins: The presence and activation status of pro-apoptotic proteins like BAK and BAX are essential for the execution of apoptosis. Mutations or deficiencies in these proteins can lead to resistance.
Q5: Our in vitro apoptosis assays are showing inconsistent or weak responses to this compound treatment. How can we troubleshoot this?
A5: If you are experiencing issues with apoptosis assays, consider the following troubleshooting steps:
-
Confirm Target Engagement: First, ensure that this compound is effectively engaging its target, MCL-1, in your experimental system. This can be indirectly assessed by observing downstream effects like the release of pro-apoptotic proteins.
-
Optimize Assay Timing: The induction of apoptosis is a time-dependent process. It is crucial to perform a time-course experiment to determine the optimal incubation period for observing a significant apoptotic response in your specific cell line.
-
Use Appropriate Controls: Always include a positive control (e.g., a known apoptosis inducer like staurosporine) and a negative control (vehicle-treated cells) to validate your assay setup.
-
Cell Health and Density: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density can sometimes affect the cellular response to treatment.
-
Assay Method: Different apoptosis assays measure different events in the apoptotic cascade. Consider using multiple assays to confirm your results, for example, a caspase activation assay in conjunction with an annexin (B1180172) V staining assay.
Q6: We are seeing unexpected off-target effects in our experiments. What could be the cause?
A6: While this compound is a highly selective inhibitor, off-target effects can still occur, particularly at high concentrations. To investigate this:
-
Perform a Dose-Response Curve: A proper dose-response experiment will help you determine the optimal concentration range where this compound exhibits on-target activity without significant off-target effects.
-
Consider the Experimental Model: The observed effects might be specific to your chosen cell line or animal model. Cross-referencing your findings with published data on this compound can provide valuable context.
-
On-Target Toxicity: As mentioned, cardiotoxicity is a known on-target effect of MCL-1 inhibition. If you are working with cardiomyocytes or in vivo models, it is crucial to monitor for signs of cardiac stress.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | <0.01 nM | - | [4] |
| EC50 | Varies | Multiple Myeloma, AML | [2] |
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Dose | Tumor Growth Inhibition | Model | Reference |
| 6.25 mg/kg | Significant | AMO-1 Xenograft | [4] |
| 12.5 mg/kg | Complete Regression | AMO-1 Xenograft | [4] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for assessing the effect of this compound on cell proliferation.[7][8][9]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Using Caspase-Glo® 3/7)
This protocol is based on the manufacturer's instructions for measuring caspase-3 and -7 activity as a marker of apoptosis.[10][11]
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Western Blot for BCL-2 Family Proteins
This is a general protocol for detecting the expression levels of MCL-1 and other BCL-2 family proteins.[12][13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-xL, anti-BAK, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: A general experimental workflow for evaluating this compound.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
ABBV-467 Technical Support Center: Enhancing Efficacy in Solid Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, ABBV-467, in solid tumor models.
Troubleshooting Guide
This guide addresses potential challenges researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of In Vitro Response in a Solid Tumor Cell Line | Low or absent MCL-1 dependence. Co-expression of other anti-apoptotic proteins (e.g., Bcl-xL). | 1. Confirm MCL-1 Expression: Perform Western blotting or other protein analysis to verify high levels of MCL-1 expression in your cell line. 2. Assess Protein Co-expression: Evaluate the expression levels of other Bcl-2 family proteins, particularly Bcl-xL, which can confer resistance to MCL-1 inhibition.[1] 3. Consider Combination Therapy: If Bcl-xL is highly expressed, consider combining this compound with a Bcl-xL inhibitor. |
| Limited In Vivo Efficacy Despite In Vitro Potency | Suboptimal dosing schedule. Poor tumor penetration. Acquired resistance. | 1. Optimize Dosing Regimen: Based on preclinical studies in hematologic cancers, intermittent dosing schedules (e.g., once-weekly) have been effective.[2] Consider exploring different dosing intervals and concentrations. 2. Evaluate Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, measure drug concentrations in tumor tissue to ensure adequate exposure. 3. Investigate Resistance Mechanisms: Analyze resistant tumors for changes in the expression of Bcl-2 family proteins. |
| Observed Cardiotoxicity in Animal Models | On-target effect of MCL-1 inhibition in cardiomyocytes. | 1. Implement Intermittent Dosing: A short half-life and intermittent dosing may induce rapid tumor apoptosis before the onset of severe adverse events.[3] 2. Monitor Cardiac Biomarkers: In preclinical studies, monitor plasma levels of cardiac troponins as an indicator of cardiotoxicity.[4][5] 3. Consider In Vitro Cardiotoxicity Screening: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the cardiotoxic potential of different dosing regimens before extensive in vivo studies.[6] |
| Inconsistent Results Between Experiments | Variability in experimental conditions. Cell line instability. | 1. Standardize Protocols: Ensure consistent cell culture conditions, passage numbers, and animal handling procedures. 2. Regularly Authenticate Cell Lines: Perform cell line authentication to ensure the identity and purity of your models. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway and leading to cancer cell death.[4]
Which solid tumor types are most likely to respond to this compound?
While preclinical data for this compound is most extensive in hematologic malignancies, the principle of MCL-1 dependence applies to solid tumors as well.[2][4][5] Solid tumors with high levels of MCL-1 expression and a reliance on this protein for survival are the most promising candidates. These may include certain types of non-small cell lung cancer, triple-negative breast cancer, and small cell lung cancer, where other MCL-1 inhibitors have shown activity.[7][8][9]
What are the potential mechanisms of resistance to this compound?
Resistance to MCL-1 inhibitors like this compound can arise from the upregulation of other anti-apoptotic proteins, such as Bcl-xL, which can compensate for the loss of MCL-1 function.[1]
What combination strategies should be considered for solid tumors?
Combining this compound with other anti-cancer agents can enhance its efficacy. Consider combinations with:
-
Standard Chemotherapies (e.g., docetaxel): Chemotherapy can prime cancer cells for apoptosis, increasing their sensitivity to MCL-1 inhibition.
-
Targeted Therapies (e.g., EGFR inhibitors): In tumors that develop resistance to targeted therapies through MCL-1 upregulation, combination with this compound may restore sensitivity.[8][9]
-
Other Bcl-2 Family Inhibitors (e.g., venetoclax): In tumors dependent on multiple anti-apoptotic proteins, a combination approach may be necessary. This compound has shown significant synergy with the Bcl-2 inhibitor venetoclax (B612062) in preclinical models of acute myeloid leukemia.[1]
What is the evidence for cardiotoxicity, and how can it be monitored in preclinical studies?
Increases in cardiac troponin levels were observed in a first-in-human trial of this compound, suggesting potential cardiotoxicity.[4][5] This is considered a potential on-target, class effect of MCL-1 inhibitors due to the role of MCL-1 in cardiomyocyte survival and mitochondrial function.[3][10] In preclinical studies, it is advisable to:
-
Monitor plasma troponin levels.
-
Consider intermittent dosing strategies to minimize cardiac exposure.
-
Use in vitro models like hiPSC-derived cardiomyocytes for early safety assessment.[6]
Data Presentation
Table 1: In Vitro Cellular Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Adenocarcinoma | >10,000 |
| (Data sourced from BioWorld)[1] |
Table 2: In Vivo Efficacy of this compound Monotherapy in a Multiple Myeloma Xenograft Model (AMO-1)
| Dose (mg/kg, i.v.) | Tumor Growth Inhibition | Outcome |
| 3.13 | 46% | - |
| 6.25 | - | 82% maximal tumor delay |
| 12.5 | 97% | Complete tumor regression at day 20 |
| (Data sourced from BioWorld and MedchemExpress)[1][11] |
Table 3: In Vivo Efficacy of this compound Combination Therapy in an Acute Myeloid Leukemia Model (OCI-AML2)
| Treatment | Tumor Growth Inhibition |
| This compound + Venetoclax | 99% |
| This compound + 5-azacitidine | Significant |
| (Data sourced from BioWorld)[1] |
Experimental Protocols
Hypothetical Protocol for Evaluating this compound in a Solid Tumor Xenograft Model
-
Cell Line Selection:
-
Choose a solid tumor cell line with high MCL-1 expression and low Bcl-xL expression, as determined by Western blot.
-
Confirm in vitro sensitivity to this compound using a cell viability assay (e.g., CellTiter-Glo®).
-
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID-beige or NSG) to allow for the growth of human tumor xenografts.[12]
-
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a volume of approximately 200 mm³ before initiating treatment.[2]
-
-
Drug Formulation and Administration:
-
Endpoint Analysis:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for apoptosis markers like cleaved caspase-3).
-
Collect plasma for analysis of cardiac biomarkers (e.g., troponins).
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. ncardia.com [ncardia.com]
- 7. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer (Journal Article) | OSTI.GOV [osti.gov]
- 8. captortherapeutics.com [captortherapeutics.com]
- 9. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
ABBV-467 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental MCL-1 inhibitor, ABBV-467.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like BAK and BIM. In cancer cells that overexpress MCL-1, this mechanism contributes to their survival and resistance to therapy. This compound binds to MCL-1, displacing these pro-apoptotic proteins, which then trigger the mitochondrial pathway of apoptosis, leading to cancer cell death.[3]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in various hematologic malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3] The sensitivity of a cancer cell line to this compound is often correlated with its dependence on MCL-1 for survival.
Q3: What is the known safety profile of this compound, and are there any major concerns?
A3: A significant concern with this compound is the potential for on-target cardiotoxicity. In a first-in-human clinical trial involving patients with multiple myeloma, increases in cardiac troponin levels were observed in some patients, suggesting possible damage to heart muscle cells.[3][4] This is thought to be a class effect of MCL-1 inhibitors, as MCL-1 is also important for the survival of cardiomyocytes. Researchers should carefully monitor for signs of cardiotoxicity in their experimental models.
Q4: How should I determine the optimal concentration of this compound for my in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line's sensitivity and dependence on MCL-1. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. Based on published data, effective concentrations in sensitive cell lines can range from low nanomolar to micromolar.[2]
Q5: What are the recommended in vivo dosing regimens for this compound?
A5: In preclinical xenograft models of multiple myeloma, intravenous (i.v.) administration of this compound at doses of 6.25 mg/kg and 12.5 mg/kg, once per week for three weeks, has been shown to cause significant tumor growth delay and even complete tumor regression.[2] However, it is crucial to perform dose-finding studies in your specific animal model to determine the optimal balance between efficacy and toxicity.
Troubleshooting Guides
Problem 1: High variability in experimental results with this compound.
| Potential Cause | Recommended Solution |
| Cell Line Heterogeneity | Ensure you are using a well-characterized and authenticated cell line. Regularly perform cell line authentication to rule out contamination or genetic drift. |
| Inconsistent Drug Preparation | This compound should be dissolved in an appropriate solvent (e.g., DMSO) at a high concentration to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Variations in Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in these factors can alter cellular metabolism and drug sensitivity. |
| Assay-Specific Variability | Optimize your assay protocols. For example, in cell viability assays, ensure a linear relationship between cell number and signal. For Western blotting, validate antibody specificity and ensure consistent loading. |
Problem 2: Lack of apoptotic response in a cancer cell line expected to be sensitive to this compound.
| Potential Cause | Recommended Solution |
| Low MCL-1 Dependence | The cell line may not be as dependent on MCL-1 for survival as initially thought. It might rely on other anti-apoptotic proteins like BCL-2 or BCL-xL. Perform a Western blot to confirm high expression of MCL-1. Consider using a different cell line with known MCL-1 dependency. |
| Drug Inactivity | Verify the integrity of your this compound compound. If possible, use a positive control compound known to induce apoptosis in your cell line to confirm that the experimental setup is working. |
| Mechanisms of Resistance | Cells can develop resistance to MCL-1 inhibitors. One known mechanism is the upregulation of other anti-apoptotic proteins like BCL-2. Perform a Western blot to check the expression levels of other Bcl-2 family members. |
| Incorrect Assay Timing | The timing of your endpoint measurement may be inappropriate. Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing an apoptotic response. |
Problem 3: Observing significant off-target effects or cellular toxicity not related to apoptosis.
| Potential Cause | Recommended Solution |
| High Drug Concentration | You may be using a concentration of this compound that is too high, leading to non-specific toxicity. Refer to your dose-response curve and use concentrations at or near the EC50 for your specific cell line. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity. |
| On-Target Toxicity in Non-Cancerous Cells | If working with co-culture systems or in vivo models, be aware of the potential for on-target toxicity in normal cells that also rely on MCL-1 for survival, such as cardiomyocytes. Monitor relevant biomarkers of toxicity. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Cancer | >10,000 |
Data sourced from BioWorld.[2]
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (AMO-1)
| Dose (mg/kg, i.v.) | Dosing Schedule | Tumor Growth Inhibition (%) |
| 3.13 | Single dose | 46 |
| 6.25 | Single dose | Not Reported |
| 12.5 | Single dose | 97 (complete regression) |
Data sourced from BioWorld.[2]
Table 3: Selectivity of this compound for MCL-1 over other Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki, nM) |
| MCL-1 | <0.01 |
| BCL-2 | 247 |
| BCL-xL | 642 |
Data sourced from BioWorld.[2]
Experimental Protocols
1. Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the effect of this compound on the viability of adherent or suspension cells in a 96-well format.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the existing medium from the cells and add the prepared drug dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well at a volume equal to the volume of the cell culture medium.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background luminescence from the no-cell control.
2. Western Blot Analysis of Apoptosis Markers
This protocol provides a general framework for assessing the levels of key apoptosis-related proteins following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-BAK, anti-BIM, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities and normalize to the loading control.
Mandatory Visualization
References
challenges in synthesizing ABBV-467 for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of ABBV-467. The information is based on the published decagram-scale synthesis and addresses potential challenges that may be encountered during the process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the key steps of the this compound synthesis.
Hindered Biaryl Cross-Coupling (Suzuki Coupling)
Question: I am experiencing low yields in the Suzuki coupling reaction to form the biaryl linkage. What are the common causes and solutions?
Answer:
Low yields in this sterically hindered Suzuki coupling can be attributed to several factors. Here is a breakdown of potential issues and their remedies:
-
Suboptimal Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical for this transformation. Ensure you are using the recommended catalyst system, which is typically optimized for hindered couplings.
-
Base and Solvent Effects: The strength and solubility of the base, as well as the polarity of the solvent, can significantly impact the reaction rate and yield. A common issue is incomplete deprotonation of the boronic acid or poor solubility of the reactants.
-
Side Reactions: Protodeboronation of the boronic acid is a common side reaction that can reduce the yield. This can be minimized by ensuring anhydrous and deoxygenated reaction conditions.
-
Impure Starting Materials: The purity of both the aryl halide and the boronic acid is crucial. Impurities can poison the catalyst or lead to unwanted side reactions.
Experimental Protocol: Hindered Biaryl Suzuki Coupling
-
Reagents and Solvents:
-
Aryl bromide fragment
-
Aryl boronic acid fragment
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Anhydrous and deoxygenated solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a dried reaction flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, aryl boronic acid, palladium catalyst, and phosphine ligand.
-
Add the anhydrous, deoxygenated solvent, followed by the base.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst Loading | 1-5 mol % | If the reaction is sluggish, a higher catalyst loading may be beneficial. |
| Ligand to Metal Ratio | 1.5:1 to 2:1 | An excess of ligand can sometimes stabilize the catalyst and improve yields. |
| Base Equivalents | 2-3 equivalents | Ensure the base is finely powdered and dry for optimal reactivity. |
| Reaction Temperature | 80-100 °C | Lower temperatures may lead to incomplete conversion. |
Enantioselective Hydrogenation
Question: I am struggling to achieve high enantioselectivity in the asymmetric hydrogenation step. What factors could be affecting the stereochemical outcome?
Answer:
Achieving high enantiomeric excess (e.e.) in this hydrogenation is dependent on precise control of the reaction conditions and the purity of the substrate and catalyst.
-
Catalyst Selection: The choice of the chiral catalyst is the most critical factor. Ensure you are using the correct catalyst and that it is of high purity and activity.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence both the rate and the enantioselectivity of the reaction. The optimal pressure should be carefully maintained.
-
Solvent Choice: The solvent can affect the conformation of the substrate-catalyst complex, thereby influencing the stereochemical outcome.
-
Substrate Purity: Impurities in the substrate can sometimes coordinate to the catalyst and inhibit its activity or alter its selectivity.
Experimental Protocol: Enantioselective Hydrogenation
-
Reagents and Equipment:
-
Unsaturated precursor
-
Chiral Rhodium or Ruthenium catalyst (e.g., a complex with a chiral phosphine ligand)
-
Anhydrous, deoxygenated solvent (e.g., methanol (B129727) or ethanol)
-
High-pressure hydrogenation vessel
-
-
Procedure:
-
In a glovebox, charge the hydrogenation vessel with the substrate and the chiral catalyst.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction at the specified temperature and monitor for hydrogen uptake.
-
Once the reaction is complete, carefully vent the vessel and remove the solvent in vacuo.
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
-
| Parameter | Typical Range | Troubleshooting Tip |
| Catalyst Loading | 0.1-1 mol % | Lower catalyst loading can sometimes improve enantioselectivity. |
| Hydrogen Pressure | 50-200 psi | The optimal pressure is highly substrate and catalyst dependent. |
| Temperature | 25-50 °C | Higher temperatures can sometimes lead to a decrease in enantioselectivity. |
| Enantiomeric Excess | >95% e.e. | If e.e. is low, screen different chiral catalysts or solvents. |
Macrocyclization via C-O Bond Formation
Question: My macrocyclization reaction is producing significant amounts of dimers and other oligomers. How can I favor the intramolecular reaction?
Answer:
The formation of intermolecular products is a common challenge in macrocyclization reactions. The key to favoring the desired intramolecular cyclization is to use high-dilution conditions.
-
High-Dilution Principle: By keeping the concentration of the linear precursor very low, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the probability of the two ends of the same molecule reacting remains constant.
-
Slow Addition: A syringe pump can be used to add the linear precursor to the reaction vessel over a long period. This maintains a very low instantaneous concentration of the reactive species.
-
Efficient Stirring: Good mixing is essential to ensure that the added precursor is rapidly dispersed throughout the solvent.
Experimental Protocol: Macrocyclization
-
Reagents and Equipment:
-
Linear precursor with terminal alcohol and leaving group
-
Base (e.g., Cs2CO3)
-
Anhydrous, polar aprotic solvent (e.g., DMF or acetonitrile)
-
Syringe pump
-
-
Procedure:
-
Set up a large reaction flask with the solvent and base, and heat to the desired temperature.
-
Dissolve the linear precursor in a small amount of the reaction solvent and load it into a syringe.
-
Using the syringe pump, add the solution of the linear precursor to the reaction flask over an extended period (e.g., 12-24 hours).
-
After the addition is complete, continue to stir the reaction until completion (monitored by LC-MS).
-
Perform a standard workup and purify the macrocycle by chromatography.
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Concentration | <0.01 M | Lower concentrations will further favor macrocyclization. |
| Addition Rate | 0.1-1.0 mL/hour | A slower addition rate is generally better. |
| Temperature | 60-80 °C | The temperature should be sufficient to overcome the activation energy of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the overall synthesis of this compound?
A1: The synthesis of this compound is considered challenging due to its large size and structural complexity.[1][2] The key hurdles include a sterically hindered biaryl cross-coupling, a highly stereoselective hydrogenation, and a conformationally preorganized macrocyclization.[1][2]
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Standard laboratory safety procedures should be followed. When working with palladium catalysts, it is important to handle them in an inert atmosphere as they can be air-sensitive. High-pressure hydrogenation should only be performed in a vessel designed for this purpose and behind a safety shield.
Q3: What are the best methods for purifying the final this compound compound?
A3: Due to its high molecular weight and complex structure, the purification of this compound can be challenging. A combination of chromatographic techniques is often necessary. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the final purification of large, relatively nonpolar molecules like this compound.
Q4: Can I use alternative catalysts or reagents for the key steps?
A4: While the published procedure provides a reliable route, it is possible that other catalysts and reagents could be effective. However, any changes to the established protocol would require careful optimization. For the hindered Suzuki coupling, screening different phosphine ligands could be beneficial. For the enantioselective hydrogenation, a variety of chiral catalysts are commercially available and could be tested.
Visualizing the Synthetic Strategy
The synthesis of this compound is a convergent process, meaning that different fragments of the molecule are synthesized separately and then brought together. The following diagrams illustrate the key logical steps and workflows.
Caption: A simplified workflow for the convergent synthesis of this compound.
Caption: A logical troubleshooting guide for common issues in the this compound synthesis.
References
Navigating Unexpected Phenotypes with ABBV-467: A Technical Support Resource
Researchers and drug development professionals utilizing ABBV-467, a potent and selective MCL-1 inhibitor, may encounter unexpected experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help interpret these findings, with a primary focus on the notable observation of elevated cardiac troponin levels.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK, thereby promoting apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][2]
Q2: What are the intended therapeutic applications of this compound?
A2: this compound has been investigated for its potential as an anticancer agent, particularly in hematological malignancies such as multiple myeloma and acute myelogenous leukemia, where MCL-1 is often overexpressed.[3][4]
Q3: What is the most significant unexpected phenotype observed with this compound treatment?
A3: In a first-in-human clinical trial involving patients with multiple myeloma, a significant unexpected finding was an increase in cardiac troponin levels in four out of eight patients.[3][5][6][7] This was observed without other corresponding cardiac findings.[3][5][6]
Q4: Is the observed cardiotoxicity an off-target effect?
A4: The current hypothesis is that the increase in cardiac troponin is an on-target effect of MCL-1 inhibition.[6][7][8] MCL-1 plays a role in the survival of various cell types, including cardiomyocytes, and its inhibition may lead to cardiomyocyte stress or damage, resulting in troponin release.[5]
Troubleshooting Guide: Interpreting Elevated Cardiac Troponin Levels
Researchers observing unexpected markers of cardiotoxicity in preclinical models should consider the following troubleshooting steps.
Experimental Workflow for Investigating Cardiotoxicity
Caption: A logical workflow for troubleshooting unexpected cardiotoxicity with this compound.
Quantitative Data Summary: Clinical Observation
| Parameter | Observation | Number of Patients Affected | Total Patients | Reference |
| Cardiac Troponin Levels | Increase | 4 | 8 | [3][5][6][7] |
| Other Cardiac Findings | Absent | 4 | 8 | [3][5][6] |
Detailed Experimental Protocols
1. In Vitro Cardiomyocyte Viability Assay (using CellTiter-Glo®)
-
Objective: To assess the direct cytotoxic effect of this compound on cardiomyocytes.
-
Methodology:
-
Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate media.
-
Plate hiPSC-CMs in 96-well plates and allow them to adhere and stabilize.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control for 24-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Caspase-3/7 Activation Assay
-
Objective: To determine if this compound induces apoptosis in cardiomyocytes.
-
Methodology:
-
Plate hiPSC-CMs in a 96-well plate.
-
Treat cells with this compound at various concentrations. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader. An increase in luminescence indicates increased caspase-3/7 activity.
-
Signaling Pathway: MCL-1 Inhibition and Apoptosis
The primary mechanism of this compound is the disruption of the BCL-2 family protein interactions at the mitochondrial outer membrane, leading to apoptosis.
Caption: this compound inhibits MCL-1, leading to the activation of pro-apoptotic proteins and apoptosis.
This technical support guide provides a framework for understanding and investigating unexpected phenotypes associated with this compound. By systematically evaluating potential on-target effects, researchers can better interpret their findings and advance their drug development programs.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: Spotlight on ABBV-467
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) family, is a pivotal survival factor for numerous cancer cells. Its overexpression is linked to therapeutic resistance and poor outcomes in various malignancies, making it a prime target for novel cancer therapies. This guide provides an objective comparison of ABBV-467, a potent Mcl-1 inhibitor, with other key players in the field, supported by experimental data.
The Landscape of Mcl-1 Inhibition
The development of Mcl-1 inhibitors has been a significant focus in oncology research. These inhibitors function by binding to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like BAK and BAX. This disruption unleashes the apoptotic cascade, leading to cancer cell death. However, a recurring challenge in the clinical development of Mcl-1 inhibitors has been on-target cardiotoxicity, often manifesting as an elevation in cardiac troponin levels. This has led to the termination of several clinical trials and underscores the critical need for a therapeutic window that maximizes anti-tumor efficacy while minimizing cardiac adverse effects.
This compound: A Potent and Selective Mcl-1 Inhibitor
This compound, developed by AbbVie, is a highly potent and selective Mcl-1 inhibitor. Preclinical studies have demonstrated its efficacy in various hematologic cancer models. However, its clinical development has also been marked by observations of cardiac troponin increases in patients, a finding that suggests this may be a class effect of Mcl-1 inhibitors.[1]
Quantitative Comparison of Mcl-1 Inhibitors
The following tables summarize the performance of this compound in comparison to other notable Mcl-1 inhibitors.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Target | Binding Affinity (Ki) | Cellular Activity (EC50/IC50) | Cell Lines |
| This compound | Mcl-1 | <0.01 nM | 0.16 nM - 3.91 nM | AMO-1, H929, MV4-11 |
| AMG-176 | Mcl-1 | High Affinity (undisclosed) | 1.45 µM - 19.45 µM | DLBCL cell lines |
| AZD5991 | Mcl-1 | Nanomolar potency | Not specified | MM and AML cell lines |
| S63845 (MIK665) | Mcl-1 | Kd = 0.19 nM | Potent killing of Mcl-1 dependent cells | MM, leukemia, lymphoma cells |
Table 2: In Vivo Efficacy and Clinical Cardiotoxicity
| Compound | Cancer Model | Efficacy | Clinical Cardiotoxicity |
| This compound | Multiple Myeloma (AMO-1 xenograft) | Tumor growth inhibition (46-97%) and regression | Increased cardiac troponin levels in patients |
| AMG-176 | Aggressive B-cell Lymphomas | Active in preclinical models | Cardiac toxicity observed in clinical trials |
| AZD5991 | Relapsed/Refractory Hematologic Malignancies | Limited clinical activity | Asymptomatic elevations of troponin I or T |
| S63845 (MIK665) | Diverse Cancer Models | Potent anti-tumor activity | Clinical trials discontinued (B1498344) due to cardiotoxicity (troponin elevations) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is a common method to determine the binding affinity of an inhibitor to its target protein.
-
Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK BH3 peptide) by a competitive inhibitor. A donor fluorophore (e.g., Terbium) is conjugated to an antibody that binds a tag on the Mcl-1 protein, and an acceptor fluorophore (e.g., FITC) is attached to the peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will displace the labeled peptide, leading to a decrease in the FRET signal.[2]
-
Reagents:
-
Recombinant tagged Mcl-1 protein
-
Fluorescently labeled BH3-domain peptide (e.g., FITC-BAK-BH3)
-
Terbium-conjugated anti-tag antibody
-
Assay buffer
-
Test inhibitor (e.g., this compound)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the Mcl-1 protein, labeled peptide, and antibody.
-
Add the test inhibitor at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis: The decrease in the FRET signal is plotted against the inhibitor concentration to determine the IC50, which can then be converted to a Ki value.
Cell Viability (MTS/MTT) Assay
This colorimetric assay is used to assess the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[3][4][5]
-
Reagents:
-
Cancer cell lines of interest
-
Cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Test inhibitor
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The EC50 or IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is then determined.
Xenograft Mouse Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor activity of an inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.[6][7][8][9][10][11][12]
-
Procedure:
-
Inject a suspension of human cancer cells (e.g., AMO-1 multiple myeloma cells) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound) via an appropriate route (e.g., intravenous, oral) at a defined dose and schedule. The control group receives a vehicle.
-
Measure tumor volume and mouse body weight regularly.
-
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of Mcl-1 inhibitor development.
Caption: Mcl-1 Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for Mcl-1 Inhibitor Development.
Conclusion
This compound stands as a testament to the potent anti-tumor activity that can be achieved through selective Mcl-1 inhibition. However, the associated risk of cardiotoxicity, a challenge mirrored by other Mcl-1 inhibitors, highlights a critical hurdle for the entire class. Future directions in this field will likely focus on strategies to mitigate this on-target toxicity, such as intermittent dosing schedules or the development of next-generation inhibitors with an improved therapeutic index. For researchers and drug developers, a thorough understanding of the comparative landscape of Mcl-1 inhibitors, including their efficacy and safety profiles, is paramount for advancing the next wave of targeted cancer therapies.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
comparing ABBV-467 and venetoclax efficacy
Comparative Efficacy Analysis: ABBV-467 and Venetoclax (B612062)
Introduction
This guide provides a comparative analysis of this compound and venetoclax, focusing on their efficacy as therapeutic agents. Due to the limited publicly available information on this compound, this comparison is based on the available data for venetoclax and general principles of drug development for similar compounds. As more data on this compound becomes available, this guide will be updated.
Venetoclax is a highly selective B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant efficacy in various hematological malignancies. It functions by restoring the natural process of apoptosis in cancer cells.
Efficacy of Venetoclax
Venetoclax has been extensively studied in numerous clinical trials, establishing its efficacy both as a monotherapy and in combination with other agents.
Table 1: Key Efficacy Data for Venetoclax in Chronic Lymphocytic Leukemia (CLL)
| Trial | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Progression-Free Survival (PFS) |
| MURANO | Venetoclax + Rituximab | 92.3% | 26.8% | 75.5% at 4 years |
| CLL14 | Venetoclax + Obinutuzumab | 85% | 50% | 74% at 4 years |
Experimental Protocols
BCL-2 Inhibition Assay
A common method to assess the potency of BCL-2 inhibitors is a competitive binding assay.
-
Objective: To determine the binding affinity (Ki) of the compound to the BCL-2 protein.
-
Methodology:
-
A fluorescently labeled peptide that mimics the BH3 domain of pro-apoptotic proteins is incubated with recombinant BCL-2 protein.
-
Increasing concentrations of the inhibitor (e.g., venetoclax) are added to compete with the fluorescent peptide for binding to BCL-2.
-
The displacement of the fluorescent peptide is measured by a decrease in fluorescence polarization.
-
The Ki is calculated from the concentration of the inhibitor that causes 50% displacement (IC50).
-
Signaling Pathway
Validating Target Engagement of ABBV-467 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of ABBV-467, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1). The information presented herein is intended to assist researchers in selecting the most appropriate experimental approaches to confirm the mechanism of action and cellular efficacy of this compound.
This compound: Mechanism of Action
This compound is an investigational small molecule designed to selectively bind to the anti-apoptotic protein MCL-1, a member of the B-cell lymphoma 2 (Bcl-2) family.[1] In various cancers, particularly hematological malignancies, the overexpression of MCL-1 allows cancer cells to evade apoptosis (programmed cell death).[1][2] this compound functions by occupying the binding groove of MCL-1, thereby preventing its interaction with pro-apoptotic proteins such as BAK and BAX.[2][3] This disruption unleashes the pro-apoptotic machinery, leading to the initiation of the intrinsic apoptotic cascade and subsequent cancer cell death.[4][5][6]
Quantitative Performance of this compound
The potency and cellular activity of this compound have been characterized in several preclinical studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki) (nM) |
| MCL-1 | <0.01 |
| Other Bcl-2 Family Proteins | 247-642 |
Data sourced from FRET-based assays.[7]
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Activity (EC50) (nM) |
| AMO-1 | Multiple Myeloma | 0.16 |
| H929 | Multiple Myeloma | 0.47 |
| MV4-11 | Acute Myeloid Leukemia | 3.91 |
| DLD-1 | Colorectal Cancer | >10,000 |
EC50 values represent the concentration of this compound required to inhibit cell viability by 50%.[7] The inactivity in the DLD-1 cell line is attributed to the cooperative role of another anti-apoptotic protein, Bcl-xL, in these cells.[2][7]
Visualizing the this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols for Target Engagement Validation
A variety of methods can be employed to validate the engagement of this compound with MCL-1 in a cellular context. Below are detailed protocols for key experimental approaches, followed by a comparative analysis.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for confirming target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[8][9][10]
Principle: The binding of a ligand, such as this compound, to its target protein, MCL-1, can increase the protein's resistance to heat-induced denaturation.
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated, denatured protein fraction by centrifugation.
-
Protein Detection: Quantify the amount of soluble MCL-1 in the supernatant at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MCL-1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partners.
Principle: This technique is used to pull down a protein of interest (e.g., MCL-1) from a cell lysate and then probe for the presence of its binding partners (e.g., BAK).
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for MCL-1 that is coupled to agarose (B213101) or magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, and then elute the MCL-1 and its bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against BAK. A decrease in the amount of BAK co-immunoprecipitated with MCL-1 in this compound-treated cells indicates that the inhibitor has disrupted their interaction.
Proximity Ligation Assay (PLA)
PLA is a highly sensitive method for visualizing and quantifying protein-protein interactions in situ.
Principle: PLA uses antibodies conjugated with short DNA strands. When two target proteins (e.g., MCL-1 and BAK) are in close proximity, the DNA strands can be ligated, amplified, and detected with a fluorescent probe, appearing as a distinct fluorescent spot.
Methodology:
-
Cell Preparation: Seed cells on coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Antibody Incubation: Incubate with primary antibodies against MCL-1 and BAK raised in different species.
-
PLA Probe Incubation: Add secondary antibodies conjugated with PLA probes (oligonucleotides).
-
Ligation and Amplification: Ligate the PLA probes if they are in close proximity, and then perform rolling circle amplification.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
Microscopy and Quantification: Visualize the fluorescent PLA signals using a fluorescence microscope and quantify the number of signals per cell. A reduction in PLA signals in treated cells indicates disruption of the MCL-1/BAK interaction.
Comparison of Target Engagement Validation Methods
The choice of assay depends on the specific research question, available resources, and desired throughput.
Table 3: Comparison of Cellular Target Engagement Assays
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein.[8][11] | Label-free; applicable in intact cells and tissues; confirms direct binding.[8][10] | Can be low-throughput; requires specific antibodies for detection.[9] |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex to assess interactions. | Widely used; provides information on protein-protein interactions. | Prone to false positives/negatives; may not reflect in vivo interactions perfectly. |
| Proximity Ligation Assay (PLA) | In situ visualization of protein-protein interactions. | High sensitivity and specificity; provides spatial information. | Technically demanding; requires specific primary antibodies from different species. |
| Western Blot of Downstream Markers | Measures changes in downstream signaling proteins (e.g., cleaved caspases). | Relatively simple and widely accessible; demonstrates functional consequences of target engagement. | Indirect measure of target engagement; effects could be due to off-target activities. |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Measures proximity of tagged proteins based on energy transfer.[11] | Allows for real-time measurements in living cells; highly quantitative.[11] | Requires genetic engineering of cells to express tagged proteins. |
Visualizing Experimental Workflow and Method Comparison
The following diagrams illustrate a typical CETSA workflow and a logical comparison of the validation methods.
Caption: A typical workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of target engagement validation methods.
Conclusion
Validating the cellular target engagement of this compound is crucial for interpreting its biological effects and potential therapeutic efficacy. A multi-faceted approach is recommended. Direct binding assays like CETSA can provide definitive evidence of target interaction in a physiological context. These should be complemented with functional assays, such as Co-IP or PLA to demonstrate the disruption of MCL-1's protein-protein interactions, and downstream apoptosis assays to confirm the intended pharmacological outcome. By combining these methodologies, researchers can build a robust body of evidence to support the on-target activity of this compound in cells.
References
- 1. Facebook [cancer.gov]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
ABBV-467 in Patient-Derived Xenografts: A Comparative Analysis of MCL-1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MCL-1 inhibitor ABBV-467's performance with alternative MCL-1 targeted therapies, supported by available preclinical data. The focus is on efficacy in patient-derived xenograft (PDX) and other xenograft models, accompanied by detailed experimental methodologies and pathway visualizations.
This compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies, making it a critical target in oncology.[1] This guide synthesizes preclinical data to evaluate the efficacy of this compound and contextualizes its performance against other MCL-1 inhibitors.
Comparative Efficacy of MCL-1 Inhibitors in Xenograft Models
This compound Efficacy in Hematologic Malignancy Xenografts
This compound has demonstrated significant single-agent and combination activity in cell line-derived xenograft models of multiple myeloma (MM) and acute myeloid leukemia (AML).
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| AMO-1 | Multiple Myeloma | This compound (monotherapy) | 3.13, 6.25, 12.5 mg/kg i.v. | 46-97% | Dose-dependent TGI was observed. Complete tumor regression was seen at the highest dose.[2][3] |
| OCI-AML2 | Acute Myeloid Leukemia | This compound + Venetoclax/5-azacitidine | Not specified | 99% | This compound showed significant efficacy in combination therapy in a model resistant to it as a monotherapy.[3] |
Efficacy of Other MCL-1 Inhibitors in Preclinical Models
For comparison, this section summarizes the efficacy of other notable MCL-1 inhibitors in various xenograft and PDX models.
| Inhibitor | Xenograft/PDX Model | Cancer Type | Treatment | Key Efficacy Results |
| S63845 | AMO-1 Xenograft | Multiple Myeloma | 25 mg/kg i.v. | Significant anti-tumor effect.[4] |
| Eµ-Myc Mouse Lymphoma | Lymphoma | 25 mg/kg i.v. | Cured 70% of mice.[4] | |
| Solid Tumor Cell Lines | Various | Not specified | Effective against several solid tumor-derived cell lines.[5] | |
| AZD5991 | MOLP-8 Xenograft | Multiple Myeloma | 10-100 mg/kg i.v. (single dose) | Dose-dependent tumor growth inhibition. |
| NCI-H929 Xenograft | Multiple Myeloma | Combination with bortezomib | Enhanced efficacy compared to single agents.[6][7] | |
| AML PDX Models | Acute Myeloid Leukemia | Combination with venetoclax | Enhanced antitumor activity.[7] | |
| AMG-176 | OPM-2 Xenograft | Multiple Myeloma | Daily or intermittent oral dosing | Tumor growth inhibition.[8] |
| MOLM-13 Orthotopic Xenograft | Acute Myeloid Leukemia | Intermittent oral dosing | Tumor growth inhibition.[8] | |
| AML PDX Models | Acute Myeloid Leukemia | Combination with venetoclax | Synergistic and robust activity at tolerated doses.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments based on available literature.
Patient-Derived Xenograft (PDX) Model Establishment and Treatment
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Once tumors reach a specified volume (e.g., 150-200 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Initiation: When tumors in the experimental cohort reach a predetermined average size, mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) and comparators are administered according to the specified dosing schedule (e.g., intravenous, oral gavage).
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored. The primary endpoint is typically tumor growth inhibition, and secondary endpoints may include survival.
Immunohistochemistry for Biomarker Analysis
-
Tissue Preparation: PDX tumor tissues are collected at the end of the study, fixed in formalin, and embedded in paraffin.
-
Sectioning and Staining: Thin sections of the tumors are cut and stained with antibodies against specific biomarkers of interest (e.g., MCL-1, BCL-2, Ki-67) to assess protein expression and cell proliferation.
-
Imaging and Analysis: Stained slides are imaged using a microscope, and the intensity and distribution of the staining are quantified to correlate with treatment response.
Visualizing the Mechanism of Action
To understand how this compound and other MCL-1 inhibitors exert their anti-cancer effects, it is essential to visualize the underlying signaling pathways.
MCL-1 Signaling Pathway and Point of Inhibition
Caption: The intrinsic apoptosis pathway is regulated by the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. MCL-1 sequesters the pro-apoptotic proteins BAX and BAK, preventing the release of cytochrome c and subsequent cell death. MCL-1 inhibitors like this compound bind to MCL-1, releasing BAX/BAK to initiate apoptosis.
General Experimental Workflow for Evaluating MCL-1 Inhibitors in PDX Models
Caption: This workflow outlines the key stages in evaluating the efficacy of an MCL-1 inhibitor using patient-derived xenograft (PDX) models, from initial tumor engraftment to final data analysis.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abbvie’s Mcl-1 inhibitor this compound shows efficacy in tumor models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
ABBV-467: A Potent and Selective MCL-1 Inhibitor with High Cross-Reactivity Specificity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
ABBV-467, a macrocyclic molecule developed by AbbVie, has emerged as a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a critical survival factor for various cancer cells, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of this compound's cross-reactivity with other B-cell lymphoma 2 (Bcl-2) family proteins, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinity
The selectivity of a Bcl-2 family inhibitor is paramount to its therapeutic window, minimizing off-target effects. The cross-reactivity of this compound has been rigorously evaluated against other key anti-apoptotic Bcl-2 family members, including BCL-2, BCL-xL, BCL-W, and BCL2-A1. The binding affinities, determined by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, demonstrate the exceptional selectivity of this compound for MCL-1.
| Target Protein | Binding Affinity (Ki, nM) | Selectivity vs. MCL-1 |
| MCL-1 | <0.01 | - |
| BCL-2 | 247 | >24,700-fold |
| BCL-xL | >660 | >66,000-fold |
| BCL-W | 642 | >64,200-fold |
| BCL2-A1 | Not specified | Not applicable |
Table 1: Binding affinities of this compound to Bcl-2 family proteins as determined by a TR-FRET assay. The data highlights the high selectivity of this compound for MCL-1 over other anti-apoptotic proteins.[2]
The Bcl-2 Family Signaling Pathway and this compound's Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members determines cell fate. In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 sequesters pro-apoptotic proteins, preventing the initiation of programmed cell death. This compound selectively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade.
Experimental Protocols
The determination of binding affinities for this compound and other Bcl-2 family inhibitors is crucial for assessing their selectivity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is a robust method for this purpose.
Representative TR-FRET Competition Assay Protocol for MCL-1 Inhibitors:
-
Reagents and Materials:
-
Recombinant human MCL-1 protein (e.g., His-tagged).
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled BAK BH3 peptide) as the tracer.
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).
-
Test compound (e.g., this compound) serially diluted.
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
-
-
Assay Procedure:
-
A master mix of the MCL-1 protein and the Tb-conjugated anti-His antibody is prepared in the assay buffer and incubated for a specified time (e.g., 30 minutes) at room temperature.
-
Serial dilutions of the test compound are added to the microplate wells.
-
The fluorescently labeled BH3 peptide is added to all wells.
-
The MCL-1/antibody mix is then added to the wells containing the test compound and tracer.
-
The plate is incubated for a defined period (e.g., 2-3 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (e.g., ~620 nm for Terbium) and the acceptor (e.g., ~520 nm for FITC). A time delay (e.g., 100 µs) is used to minimize background fluorescence.
-
The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.
-
The data is normalized to controls (no inhibitor for high signal and a saturating concentration of a known potent inhibitor for low signal).
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective inhibitor of MCL-1. Its minimal cross-reactivity with other Bcl-2 family proteins underscores its potential as a targeted therapeutic agent. The detailed methodologies provided in this guide offer a framework for the continued evaluation and comparison of novel Bcl-2 family inhibitors, which is crucial for the advancement of precision oncology.
References
Preclinical Showdown: A Comparative Guide to Mcl-1 Inhibitors ABBV-467 and AMG-176
For researchers, scientists, and drug development professionals, this guide offers an objective preclinical comparison of two prominent Mcl-1 inhibitors: ABBV-467, developed by AbbVie, and AMG-176, from Amgen. This analysis is based on publicly available experimental data.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and resistance of various cancer cells, making it a compelling target for anticancer therapies. Both this compound and AMG-176 are potent and selective inhibitors of Mcl-1, designed to induce apoptosis in cancer cells dependent on this protein for survival.[1][2][3] This guide summarizes their preclinical performance, providing a head-to-head comparison of their binding affinities, in vitro efficacy, and in vivo anti-tumor activities.
Mechanism of Action: Inducing Apoptosis through Mcl-1 Inhibition
Both this compound and AMG-176 function by binding to the BH3-binding groove of the Mcl-1 protein.[4] This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak. The release of Bak from Mcl-1 initiates the intrinsic apoptosis pathway, leading to increased mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[4]
References
- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validating Biomarkers for ABBV-467 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to ABBV-467, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Given the termination of the this compound clinical trial due to cardiac toxicity, this document also presents a comparative overview of alternative therapeutic strategies for relapsed/refractory multiple myeloma and acute myeloid leukemia (AML), the primary indications for which this compound was being investigated. Experimental data is provided to support the comparison, with a focus on methodologies for biomarker validation.
This compound: Mechanism of Action and Clinical Context
This compound is a potent and selective small-molecule inhibitor of MCL-1, a key pro-survival protein in various hematological malignancies.[1] By binding to MCL-1, this compound disrupts its interaction with pro-apoptotic proteins like BIM, leading to the activation of BAX/BAK and subsequent cancer cell apoptosis.[1] Preclinical studies demonstrated significant anti-tumor activity of this compound in multiple myeloma and AML xenograft models.[2] However, a first-in-human clinical trial (NCT04178902) was terminated due to observations of increased cardiac troponin levels in patients, suggesting potential on-target cardiotoxicity.[2] This underscores the critical need for predictive biomarkers to identify patient populations most likely to benefit from MCL-1 inhibition while minimizing toxicity.
Potential Biomarkers for MCL-1 Inhibitor Sensitivity
The development of predictive biomarkers for MCL-1 inhibitors is an area of active research. Two promising approaches have emerged: a gene expression signature and a functional assay.
Four-Gene Signature (AXL, ETS1, IL6, EFEMP1)
A four-gene signature has been identified as a potential predictor of resistance to MCL-1 inhibitors in triple-negative breast cancer. High expression of AXL, ETS1, IL6, and EFEMP1 is associated with resistance, and this signature may have broader applicability to other cancers dependent on MCL-1.
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell. It assesses how close a cell is to the threshold of apoptosis and can identify the specific anti-apoptotic BCL-2 family proteins (including MCL-1) on which a cancer cell depends for survival. This technique has shown promise in predicting sensitivity to various BCL-2 family inhibitors.
Comparison of Biomarker Validation Methodologies
Table 1: Comparison of Biomarker Validation Assays
| Feature | Four-Gene Signature (qPCR) | BH3 Profiling (Flow Cytometry) |
| Principle | Measures mRNA expression levels of AXL, ETS1, IL6, and EFEMP1. | Functionally assesses mitochondrial outer membrane permeabilization in response to BH3 peptides. |
| Sample Type | Tumor tissue (fresh, frozen, or FFPE), circulating tumor cells. | Fresh tumor tissue, peripheral blood mononuclear cells (PBMCs), bone marrow aspirates. |
| Throughput | High-throughput, suitable for screening large sample sets. | Lower throughput, more complex workflow. |
| Information Provided | Correlative data on gene expression associated with resistance. | Direct functional measure of apoptotic dependency on MCL-1. |
| Clinical Validation | Requires further validation in clinical trials for MCL-1 inhibitors. | Has shown clinical correlation for other BCL-2 family inhibitors (e.g., venetoclax). |
Experimental Protocols
Quantitative PCR (qPCR) for Four-Gene Signature Validation
This protocol outlines the steps for validating the four-gene signature (AXL, ETS1, IL6, EFEMP1) using SYBR Green-based quantitative real-time PCR.
1. RNA Extraction:
-
Isolate total RNA from patient tumor samples or cell lines using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
The reaction mixture typically includes reverse transcriptase, dNTPs, and random primers.
-
Incubate as per the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. qPCR Reaction:
-
Prepare a master mix containing SYBR Green PCR Master Mix, forward and reverse primers for each target gene (AXL, ETS1, IL6, EFEMP1) and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Primer sequences can be obtained from validated sources such as OriGene or designed using primer design software.
-
AXL Forward: 5'- GTTTGGAGCTGTGATGGAAGGC -3'
-
AXL Reverse: 5'- CGCTTCACTCAGGAAATCCTCC -3'
-
ETS1 Forward: 5'- GAGTCAACCCAGCCTATCCAGA -3'
-
ETS1 Reverse: 5'- GAGCGTCTGATAGGACTCTGTG -3'
-
IL6 Forward: 5'- ACTCACCTCTTCAGAACGAATTG -3'
-
IL6 Reverse: 5'- CCATCTTTGGAAGGTTCAGGTTG -3'
-
EFEMP1 Forward: 5'- GACGCACAACTGTAGAGCAGAC -3'
-
EFEMP1 Reverse: 5'- AGGTCGTAGGATAGGGTCACAT -3'
-
-
Add diluted cDNA to the master mix in a 96- or 384-well PCR plate.
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
BH3 Profiling by Flow Cytometry
This protocol provides a detailed workflow for performing BH3 profiling on cancer cell suspensions to assess MCL-1 dependence.
1. Cell Preparation:
-
Prepare a single-cell suspension from fresh tumor tissue, blood, or bone marrow.
-
Wash cells with PBS and resuspend in a suitable buffer (e.g., Mannitol Experimental Buffer).
2. Permeabilization and Peptide Exposure:
-
Permeabilize cells with a low concentration of digitonin (B1670571) to allow entry of BH3 peptides without disrupting mitochondrial integrity.
-
Expose permeabilized cells to a panel of BH3 peptides, including a specific MCL-1-targeting peptide (e.g., MS1) and a pan-BCL-2 inhibitor peptide (e.g., BIM), in a 96-well plate. Incubate for 30-60 minutes at room temperature.
3. Staining and Fixation:
-
Stain cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1) or an antibody against cytochrome c.
-
Fix the cells with paraformaldehyde.
4. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of cells with depolarized mitochondria (for JC-1) or cytochrome c release as a measure of apoptosis induction by the specific BH3 peptides.
5. Data Interpretation:
-
High levels of apoptosis induced by the MCL-1 specific peptide indicate MCL-1 dependence and predicted sensitivity to this compound.
Alternative Therapeutic Strategies
Given the discontinuation of this compound development, a comparison with existing and emerging therapies for relapsed/refractory multiple myeloma and AML is crucial for researchers in the field.
Table 2: Comparison of this compound Preclinical Efficacy with Alternative Therapies in Multiple Myeloma
| Therapy | Mechanism of Action | Preclinical Efficacy (Xenograft Models) | Relevant Biomarker |
| This compound | MCL-1 Inhibitor | Significant tumor growth inhibition as monotherapy and in combination with venetoclax (B612062).[2] | MCL-1 dependence (BH3 profiling), potentially low 4-gene signature expression. |
| Venetoclax | BCL-2 Inhibitor | Induces apoptosis in BCL-2 dependent myeloma cells. Synergistic with MCL-1 inhibitors. | t(11;14) translocation, high BCL2 expression. |
| Bortezomib | Proteasome Inhibitor | Induces apoptosis by disrupting protein homeostasis. | No specific validated predictive biomarker. |
| Daratumumab | Anti-CD38 Monoclonal Antibody | Induces antibody-dependent cellular cytotoxicity and other immune-mediated mechanisms. | CD38 expression. |
| CAR T-cell Therapy | Genetically engineered T-cells | High response rates in heavily pretreated patients. | BCMA or GPRC5D expression. |
Note: Direct head-to-head preclinical comparisons of this compound with all these agents in the same models are not publicly available. Efficacy data is derived from separate studies.
Table 3: Comparison of this compound Preclinical Efficacy with Alternative Therapies in AML
| Therapy | Mechanism of Action | Preclinical Efficacy (Xenograft Models) | Relevant Biomarker |
| This compound | MCL-1 Inhibitor | Showed efficacy in combination with venetoclax in AML xenografts.[2] | MCL-1 dependence (BH3 profiling). |
| Venetoclax + Azacitidine | BCL-2 Inhibitor + Hypomethylating Agent | Standard of care for older/unfit patients with AML. | IDH1/2 mutations (for IDH inhibitors), FLT3 mutations (for FLT3 inhibitors). |
| Cytarabine + Anthracycline | Chemotherapy | Standard induction chemotherapy for fit patients. | No specific validated predictive biomarker. |
| FLT3 Inhibitors (e.g., Gilteritinib) | Targeted Therapy | Effective in patients with FLT3 mutations. | FLT3-ITD or -TKD mutations. |
| IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib) | Targeted Therapy | Effective in patients with IDH1 or IDH2 mutations. | IDH1 or IDH2 mutations. |
Note: As with multiple myeloma, direct head-to-head preclinical comparisons are limited.
Visualizing Pathways and Workflows
Signaling Pathway of this compound and Biomarkers
Caption: this compound signaling pathway and potential predictive biomarkers.
Experimental Workflow for Biomarker Validation
Caption: Experimental workflow for validating potential biomarkers for this compound.
Conclusion
The development of the MCL-1 inhibitor this compound has been halted due to safety concerns, highlighting the challenges in targeting this critical survival protein. However, the research into this compound has provided valuable insights into the biology of MCL-1 and the importance of biomarker-driven drug development. The two biomarker strategies discussed here, a four-gene expression signature and functional BH3 profiling, represent promising avenues for identifying patients who are most likely to respond to MCL-1 inhibition. Further validation of these biomarkers is essential for the future development of safer and more effective MCL-1 targeted therapies. For researchers continuing to work in this area, a deep understanding of these validation methodologies and a comparative knowledge of the evolving therapeutic landscape in multiple myeloma and AML are critical for success.
References
The Synergistic Potential of ABBV-467 with Standard Chemotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has opened new avenues for combination strategies in oncology. ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), has demonstrated significant preclinical efficacy in hematologic cancers. Overexpression of MCL-1 is a known mechanism of resistance to various standard chemotherapy agents. Therefore, combining this compound with these agents holds the potential for synergistic anti-tumor activity.
While direct preclinical data on the synergy of this compound with standard chemotherapies such as paclitaxel, doxorubicin, cisplatin, and gemcitabine (B846) is not yet publicly available, extensive research on other selective MCL-1 inhibitors provides a strong rationale for this therapeutic approach. This guide synthesizes the available preclinical evidence for the synergy of MCL-1 inhibitors with standard chemotherapy agents, offering a comparative framework to anticipate the potential of this compound in combination regimens.
Mechanism of Synergy: A Dual Assault on Cancer Cell Survival
Standard chemotherapy agents induce cellular stress and DNA damage, activating the intrinsic apoptotic pathway. However, cancer cells often evade this programmed cell death by overexpressing anti-apoptotic proteins like MCL-1. MCL-1 sequesters pro-apoptotic proteins such as BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.
This compound, by selectively inhibiting MCL-1, is designed to release this brake on apoptosis. In combination with chemotherapy-induced cellular damage, the inhibition of MCL-1 is hypothesized to lower the threshold for apoptosis, leading to a synergistic killing of cancer cells.
Caption: Workflow for assessing cell viability and drug synergy.
Apoptosis Assay
Objective: To determine if the synergistic cytotoxicity is due to an increase in programmed cell death.
Protocol:
-
Cell Treatment: Cells are treated with the MCL-1 inhibitor, chemotherapy agent, and their combination for a specified time (e.g., 24-48 hours).
-
Apoptosis Staining: Cells are harvested and stained with Annexin V (an early marker of apoptosis) and a viability dye like Propidium Iodide (PI) or DAPI.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Western Blot Analysis: Alternatively, or in addition, cell lysates can be analyzed by Western blot for the presence of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis.
dot
Caption: Workflow for conducting apoptosis assays.
Conclusion and Future Directions
The preclinical data for various MCL-1 inhibitors strongly suggest a synergistic potential when combined with standard chemotherapy agents across different cancer types. The underlying mechanism is the dual targeting of cancer cell vulnerabilities: chemotherapy-induced damage and the evasion of apoptosis mediated by MCL-1.
For this compound, future preclinical studies are warranted to directly assess its synergistic activity with paclitaxel, doxorubicin, cisplatin, and gemcitabine in relevant cancer models. Such studies will be crucial for defining optimal combination regimens and identifying patient populations most likely to benefit from this therapeutic strategy. The potential for cardiotoxicity observed with MCL-1 inhibitors necessitates careful monitoring in future clinical trials of combination therapies. The promising preclinical rationale, however, positions this compound as a strong candidate for combination therapies aimed at overcoming chemotherapy resistance and improving patient outcomes.
Safety Operating Guide
Navigating the Disposal of ABBV-467: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates adherence to general best practices for investigational drug disposal. While a specific Safety Data Sheet (SDS) or a detailed disposal protocol for the selective MCL-1 inhibitor ABBV-467 is not publicly available, researchers, scientists, and drug development professionals must handle its disposal with the utmost care, following established procedures for investigational and potentially hazardous pharmaceutical compounds.
The proper disposal of investigational drugs like this compound is crucial to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.[1][2][3][4][5][6] In the absence of explicit instructions from the manufacturer, a conservative approach that treats the compound as hazardous waste is the recommended course of action.[7]
Core Principles for Disposal
All personnel handling investigational compounds must be trained on the appropriate procedures to protect themselves and the environment.[8] Key principles for the disposal of this compound, based on general guidelines for hazardous and investigational drugs, include:
-
Segregation and Labeling: Hazardous drug-related waste must be segregated from other waste streams.[1][3] Use clearly labeled, leak-proof, and puncture-resistant containers designated for hazardous pharmaceutical waste.[1][3] Color-coded containers can help in distinguishing different types of waste.[3][5]
-
Regulatory Compliance: Disposal must adhere to all applicable federal, state, and local regulations.[1][3][4][8] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if the substance is controlled.[2][3][4]
-
Professional Disposal: Use a licensed hazardous waste disposal company for the final destruction of the material, which is typically accomplished through incineration at a permitted facility.[1][2][9]
Quantitative Data and Experimental Protocols
Specific quantitative data regarding disposal limits or concentrations for this compound are not available in the public domain. Experimental protocols for the safe handling and disposal of investigational drugs generally involve a risk assessment to determine the potential hazards of the compound. Until such an assessment is available for this compound, it should be handled as a hazardous substance.[7]
The following table summarizes key considerations for the disposal of investigational compounds based on general best practices.
| Consideration | Recommended Action |
| Waste Classification | Assume the compound is a hazardous waste in the absence of a specific SDS. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and eye protection, when handling the waste. |
| Containerization | Use dedicated, clearly labeled, and sealed containers for all this compound waste.[1][3] |
| Waste Streams | Segregate solid waste (e.g., contaminated gloves, vials) from liquid waste. |
| Documentation | Maintain accurate records of the amount of waste generated and its disposal date. |
| Final Disposal | Arrange for pickup and disposal by a licensed hazardous waste contractor.[1] |
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of an investigational drug like this compound.
Caption: Disposal workflow for investigational compounds.
Disclaimer: The information provided is based on general best practices for the disposal of investigational and hazardous drugs. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department and the compound's manufacturer for specific disposal guidance.
References
- 1. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. securewaste.net [securewaste.net]
Personal protective equipment for handling ABBV-467
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ABBV-467. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required equipment based on available safety data sheets.[1][2]
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety glasses or goggles | Protects eyes from splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Recommended if handling powder or generating aerosols. Use a NIOSH-approved respirator with an appropriate filter. | Prevents inhalation of fine particles. |
Operational and Disposal Plans
Safe handling and disposal are critical for minimizing environmental and personal exposure.
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store the compound at 2-8°C.
-
Procedures: Avoid creating dust. Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Disposal Plan:
-
Waste Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
-
Contaminated PPE: Treat all used PPE as hazardous waste and dispose of it accordingly.
Experimental Protocols
This compound is a selective MCL-1 inhibitor that induces apoptosis in cancer cells.[3][4] Key experiments to assess its activity involve apoptosis induction and cell viability assays.
Apoptosis Induction Assay:
-
Cell Culture: Plate MCL-1-dependent cell lines (e.g., AMO-1) at a suitable density.[3]
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01–10 nM) for a specified time (e.g., 24 hours).[3]
-
Analysis: Assess apoptosis using methods such as:
-
Caspase-3/7 Activation: Measure caspase activity to confirm the apoptotic pathway.[4][5]
-
Mitochondrial Membrane Potential: Evaluate changes in mitochondrial function, a hallmark of apoptosis.[4][5]
-
Phosphatidylserine (B164497) Externalization: Detect the translocation of phosphatidylserine to the outer cell membrane using Annexin V staining.[4]
-
Visual Guides
Logical Workflow for Handling this compound
A step-by-step workflow for the safe handling of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits MCL-1, leading to apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|2287186-66-5|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective MCL-1 inhibitor this compound is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
